Thiomorpholine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJIFNMKOKRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340880 | |
| Record name | thiomorpholine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103742-31-0 | |
| Record name | thiomorpholine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Thiomorpholine-3-carboxamide" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiomorpholine-3-carboxamide, including its chemical structure, nomenclature, and physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document outlines a proposed synthetic pathway and suggests a roadmap for future biological evaluation based on the known activities of related thiomorpholine-containing molecules.
Chemical Structure and Nomenclature
IUPAC Name: this compound[1]
Chemical Structure:
References
Thiomorpholine-3-carboxamide: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine-3-carboxamide is a derivative of the thiomorpholine heterocyclic ring system, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While direct studies on the mechanism of action of this compound are limited, a comprehensive understanding can be extrapolated from its close structural analog, L-thiomorpholine-3-carboxylic acid (L-TMC). The primary mechanism of action for L-TMC involves enzymatic bioactivation by L-amino acid oxidase (LAAO) into a cytotoxic intermediate. This technical guide synthesizes the available data to present a detailed overview of this mechanism, including relevant signaling pathways, experimental protocols, and quantitative data, to serve as a foundational resource for researchers in drug discovery and development.
Introduction
The thiomorpholine nucleus is a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents.[1][2] Thiomorpholine and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, this compound, is an amide derivative of L-thiomorpholine-3-carboxylic acid. Understanding its mechanism of action is crucial for the rational design of novel therapeutics. This document will focus on the well-documented bioactivation pathway of L-TMC as the most probable mechanism of action for its carboxamide counterpart.
Core Mechanism of Action: Bioactivation by L-amino Acid Oxidase
The principal mechanism of action attributed to L-thiomorpholine-3-carboxylic acid, and by extension, likely to this compound, is its metabolic activation by L-amino acid oxidase (LAAO) to a reactive and cytotoxic species.[3]
The Role of L-Amino Acid Oxidase (LAAO)
L-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of L-amino acids.[3] In this process, the amino acid is converted to an α-imino acid, which then hydrolyzes to the corresponding α-keto acid, with the concomitant production of ammonia and hydrogen peroxide.[3]
Bioactivation Pathway of L-Thiomorpholine-3-carboxylic Acid
L-TMC serves as a substrate for L-amino acid oxidase, which is present in significant amounts in tissues such as the kidney.[3] The enzymatic reaction proceeds as follows:
-
Oxidation: L-TMC is oxidized by LAAO at the amine group.
-
Formation of a Cyclic Imine: This oxidation leads to the formation of a cyclic imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[3]
-
Cytotoxicity: This imine is a reactive electrophile that is believed to be the ultimate cytotoxic species, capable of reacting with cellular nucleophiles and inducing cellular damage.
This bioactivation pathway is a critical determinant of the compound's toxicity and potential therapeutic efficacy.
Caption: Proposed bioactivation pathway of L-TMC.
Quantitative Data
While specific quantitative data for this compound is not available, the following tables summarize representative data for the cytotoxicity of L-thiomorpholine-3-carboxylic acid (L-TMC) and related thiomorpholine derivatives.
Table 1: Cytotoxicity of L-Thiomorpholine-3-carboxylic Acid (L-TMC) in Isolated Rat Kidney Cells
| Concentration (mM) | Incubation Time (hours) | Cell Viability (% of Control) |
| 0 | 2 | 100 |
| 1 | 2 | ~80 |
| 2.5 | 2 | ~60 |
| 5 | 2 | ~40 |
| 10 | 2 | ~20 |
| 5 | 0.5 | ~90 |
| 5 | 1 | ~70 |
| 5 | 2 | ~40 |
Note: The data presented are illustrative and based on the description of time- and concentration-dependent cytotoxicity.[3] Actual values would need to be determined experimentally.
Table 2: Inhibition of L-TMC-Induced Cytotoxicity
| Compound | Concentration | % Inhibition of Cytotoxicity |
| Probenecid | 1 mM | Significant |
| L-α-hydroxyisocaproic acid | 10 mM | Significant |
Note: Probenecid is an inhibitor of the renal anion transport system, and L-α-hydroxyisocaproic acid is a substrate for L-amino acid oxidase, indicating their respective roles in the uptake and bioactivation of L-TMC.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound, based on protocols used for L-TMC and general assays.
Synthesis of this compound
A plausible synthetic route from L-thiomorpholine-3-carboxylic acid involves amide coupling.
Protocol:
-
Activation of Carboxylic Acid: To a solution of L-thiomorpholine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Amine Coupling: Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, excess) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. Marion W. Anders, D.V.M., Ph.D. | UR Medicine [urmc.rochester.edu]
- 2. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Thiomorpholine-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine-3-carboxamide is a sulfur-containing heterocyclic compound that belongs to the thiomorpholine class of molecules. While the specific historical details of its initial discovery and synthesis are not prominently documented in publicly available literature, its structural relationship to thiomorpholine and its carboxylic acid analog, L-thiomorpholine-3-carboxylic acid, places it within a class of compounds of significant interest to medicinal chemistry. The thiomorpholine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, known biological activities of its close analog, and the potential therapeutic applications of this compound, drawing insights from the broader family of thiomorpholine derivatives.
Introduction: The Emergence of the Thiomorpholine Scaffold
The thiomorpholine ring system, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered considerable attention in the field of medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic susceptibility at the sulfur atom, make it a versatile scaffold for the design of novel therapeutic agents.[1] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
While the precise origins of this compound are not clearly delineated in the literature, its structural similarity to L-thiomorpholine-3-carboxylic acid suggests its development likely occurred within the context of exploring structure-activity relationships of this class of compounds.
Synthesis and Experimental Protocols
A common approach to synthesizing thiomorpholine-3-carboxylic acid derivatives involves the cyclization of appropriate linear precursors.[4] One such method is the solid-phase synthesis, which allows for the efficient generation of a library of derivatives.[4]
Proposed Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol is adapted from the synthesis of related thiomorpholine-3-carboxylic acid derivatives.[4]
Materials:
-
Fmoc-Cys(Trt)-OH
-
Wang Resin
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1,2-Dibromoethane
-
Ammonia solution in methanol
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Dissolve Fmoc-Cys(Trt)-OH in DMF and add to the resin along with DIC. Agitate the mixture for 4 hours at room temperature. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Cyclization: Suspend the resin in a solution of 1,2-dibromoethane in DMF. Heat the mixture at 80°C for 12 hours to effect cyclization and formation of the thiomorpholine ring. Wash the resin with DMF and DCM.
-
Amidation: Treat the resin-bound thiomorpholine-3-carboxylic acid with a solution of ammonia in methanol to form the carboxamide. This step may require activation of the carboxylic acid with a coupling agent like HATU.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TES for 2 hours. Filter the resin and concentrate the filtrate to obtain the crude this compound.
-
Purification: Purify the crude product by preparative HPLC to yield the final compound.
Biological Activity and Mechanism of Action
Direct biological data for this compound is scarce in the public domain. However, significant insights can be drawn from its close structural analog, L-thiomorpholine-3-carboxylic acid (L-TMC).
L-TMC has been identified as a cytotoxic and nephrotoxic agent.[5] Its biological activity is not inherent but is a result of bioactivation by a specific enzyme.
Bioactivation of L-Thiomorpholine-3-carboxylic Acid
Studies have shown that L-TMC is a substrate for L-amino acid oxidase (LAAO) .[5] This enzyme catalyzes the oxidative deamination of L-TMC, leading to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[5] This imine is believed to be the ultimate toxic species responsible for the observed cytotoxicity.[5]
Potential Biological Role of this compound
Given the bioactivation pathway of L-TMC, it is plausible that this compound could also interact with metabolic enzymes. Whether it is a substrate for LAAO or other oxidases would determine its biological activity profile. If it undergoes a similar bioactivation, it could also exhibit cytotoxic properties. Conversely, the carboxamide group might alter its recognition by LAAO, potentially leading to a different pharmacological profile or reduced toxicity.
Therapeutic Potential and Applications
While the specific applications of this compound are not well-defined, the broader class of thiomorpholine derivatives has been explored for various therapeutic purposes. Patents have been filed for derivatives of this compound for the treatment of inflammatory skin conditions, suggesting a potential role in dermatology.
The thiomorpholine scaffold is present in several investigational and approved drugs, highlighting its importance in drug development. For instance, the drug Montirelin is a thyrotropin-releasing hormone (TRH) analog that incorporates a modified this compound core.[6] Montirelin has been investigated for its potential in treating neurological disorders.[6]
Quantitative Data Summary
There is no specific quantitative biological data available for this compound in the reviewed literature. The following table summarizes the known information for its close analog, L-Thiomorpholine-3-carboxylic acid.
| Compound | Biological Activity | System | Notes | Reference |
| L-Thiomorpholine-3-carboxylic acid | Cytotoxicity & Nephrotoxicity | In vitro & In vivo | Bioactivated by L-amino acid oxidase to a reactive imine intermediate. | [5] |
Conclusion
This compound remains a compound with underexplored potential. While its specific history is not well-documented, its structural features place it in a class of molecules with proven significance in medicinal chemistry. The known biological activity of its carboxylic acid analog provides a compelling starting point for future investigations into its own pharmacological profile. Further research is warranted to elucidate its synthesis, biological targets, and potential therapeutic applications. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers interested in exploring the properties and potential of this intriguing molecule.
References
- 1. Human Metabolome Database: Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611) [hmdb.ca]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Montirelin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Thiomorpholine-3-carboxamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiomorpholine-3-carboxamide derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. The thiomorpholine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to the diverse pharmacological properties exhibited by its derivatives. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Structure and Therapeutic Potential
Thiomorpholine and its derivatives are six-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The incorporation of the thiomorpholine moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. Derivatives of thiomorpholine have demonstrated a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. The carboxamide functional group at the 3-position of the thiomorpholine ring provides a key site for chemical modification, allowing for the generation of diverse libraries of compounds with a range of biological targets.
Synthesis of this compound and Analogs
The synthesis of the thiomorpholine ring and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors containing both thiol and amine functionalities.
General Synthesis of the Thiomorpholine Scaffold
A prevalent method for synthesizing the thiomorpholine core involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl)amine with a sulfide source can yield the thiomorpholine ring. Another strategy employs the cyclization of amino thiols with appropriate reagents.[1][2] A continuous flow synthesis of thiomorpholine has also been developed, utilizing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[3][4]
Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives
A stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported. This solid-phase approach utilizes immobilized Fmoc-Cys(Trt)-OH as the starting material. Following N-alkylation and N-sulfonylation or acylation, cleavage from the resin with trifluoroacetic acid in the presence of a reducing agent like triethylsilane yields the desired thiomorpholine-3-carboxylic acid derivatives.
Biological Activities and Quantitative Data
This compound derivatives and their analogs have been investigated for a range of therapeutic applications, with notable activity in oncology, inflammation, and metabolic disorders.
Anticancer Activity
Numerous studies have highlighted the potential of thiomorpholine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, N-azole substituted thiomorpholine derivatives have been synthesized and evaluated for their cytotoxic activities.[5] A specific thiazolyl thiomorpholine derivative demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 10.1 µM and 30.0 µM, respectively.[5]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl thiomorpholine derivative (with chloro substituent) | A549 (Lung) | 10.1 | [5] |
| Thiazolyl thiomorpholine derivative (with chloro substituent) | HeLa (Cervical) | 30.0 | [5] |
| Morpholine substituted 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [1] |
| Thiazolo[3,2-a]pyrimidin-5-one with thiomorpholine | PI3Kα | 151 | [1] |
Enzyme Inhibition
Thiomorpholine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several morpholine and thiomorpholine-containing compounds have been developed as PI3K inhibitors.[8][9] For example, certain thiazolo[3,2-a]pyrimidin-5-ones linked to a thiomorpholine moiety have shown moderate inhibitory activity against PI3Kα.[1]
-
Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. A series of thiomorpholine sulfonamide hydroxamates have been developed as TACE inhibitors, with some compounds showing excellent in vitro potency.[10]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. Thiomorpholine-bearing compounds have been designed as DPP-IV inhibitors, with some exhibiting IC50 values in the low micromolar range.[1]
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Thiomorpholine-bearing compound 16a | DPP-IV | 6.93 | [1] |
| Thiomorpholine-bearing compound 16b | DPP-IV | 6.29 | [1] |
| Thiomorpholine-bearing compound 16c | DPP-IV | 3.40 | [1] |
Antioxidant and Hypolipidemic Activity
Certain thiomorpholine derivatives incorporating an antioxidant moiety have been synthesized and shown to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[11] These compounds also demonstrated hypocholesterolemic and hypolipidemic effects in animal models.[11]
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-Thiomorpholine-3-Carboxamides
A solution of thiomorpholine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide is treated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C. The desired aniline derivative (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous solutions of acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-thiomorpholine-3-carboxamide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and a buffer solution containing ATP and the lipid substrate (e.g., PIP2).
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified period (e.g., 30-60 minutes).
-
ATP Detection: After the kinase reaction, an equal volume of Kinase-Glo® reagent is added to each well. This reagent terminates the kinase reaction and measures the amount of remaining ATP.
-
Luminescence Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
The PI3K/Akt signaling pathway is a key target for many thiomorpholine derivatives. The following diagram illustrates the canonical pathway and the point of inhibition by these compounds.
Figure 1. Inhibition of the PI3K/Akt signaling pathway by thiomorpholine derivatives.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential across various disease areas, particularly in oncology. The versatility of the thiomorpholine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of potent and selective inhibitors of key biological targets. This guide provides a foundational resource for researchers, summarizing the current knowledge on the synthesis, biological evaluation, and mechanisms of action of these compounds. Further exploration of the structure-activity relationships and the elucidation of specific molecular interactions will undoubtedly pave the way for the design and development of novel, clinically effective drugs based on the this compound core.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Thiomorpholine-3-carboxamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique conformational properties and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.
Therapeutic Applications and Biological Activities
Derivatives of this compound have shown significant promise in several key therapeutic areas, most notably as inhibitors of Matrix Metalloproteinases (MMPs) and as antagonists of the P2X7 receptor (P2X7R). These targets are implicated in a variety of pathological conditions, including cancer, neuroinflammation, and chronic pain.
Matrix Metalloproteinase (MMP) Inhibition
The this compound core is a key feature of potent MMP inhibitors. One of the most prominent examples is Prinomastat , a synthetic hydroxamic acid derivative that incorporates this scaffold. Prinomastat is a selective inhibitor of MMPs 2, 3, 9, 13, and 14, which are enzymes critically involved in the degradation of the extracellular matrix.[1] By inhibiting these MMPs, Prinomastat has been investigated for its potential to impede tumor growth, invasion, angiogenesis, and metastasis.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain cancers.[1]
P2X7 Receptor Antagonism
The this compound moiety also serves as a foundational element in the design of antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[2][3] Over-activation of the P2X7 receptor is associated with various inflammatory diseases.[4] Carboxamide and quinoline-carboxamide derivatives featuring the this compound scaffold have demonstrated potent and selective inhibition of the human P2X7 receptor.[5]
Other Reported Activities
Beyond MMP and P2X7R inhibition, the broader thiomorpholine scaffold, to which the 3-carboxamide derivative belongs, has been associated with a wide array of biological activities. These include antitubercular, antiprotozoal, hypolipidemic, and antioxidant effects, highlighting the chemical diversity and therapeutic potential inherent in this heterocyclic system.[6]
Quantitative Data on this compound Derivatives
The following tables summarize the inhibitory activities of key this compound derivatives against their respective targets.
Table 1: Inhibitory Activity of Prinomastat against Matrix Metalloproteinases
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | - |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
Data sourced from MedchemExpress and PubChem.[1][7]
Table 2: Inhibitory Activity of P2X7R Antagonists with a Carboxamide Moiety
| Compound | Target | IC50 (µM) |
| Compound 1d | h-P2X7R | 0.682 |
| Compound 1e | h-P2X7R | 0.457 |
| Compound 2e | h-P2X7R | 0.624 |
| Compound 2f | h-P2X7R | 0.566 |
| Compound 2g | h-P2X7R | 0.813 |
| Compound 3e | h-P2X7R | 0.890 |
Data sourced from a study on carboxamide and quinoline derivatives as P2X7R antagonists.[5]
Experimental Protocols
General Synthesis of N-Substituted 6-Oxo-thiomorpholine-3-carboxamides
This protocol describes a three-component reaction for the stereoselective synthesis of N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides.
Materials:
-
α-amino acid (1 mmol)
-
Isocyanide (1 mmol)
-
2,5-dihydroxy-1,4-dithiane (0.5 mmol)
-
Trifluoroethanol (TFE) (10 mL)
Procedure:
-
Dissolve the α-amino acid (1 mmol) in trifluoroethanol (TFE) (10 mL) at room temperature.
-
Simultaneously add the isocyanide (1 mmol) and 2,5-dihydroxy-1,4-dithiane (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl(aryl)-6-oxo this compound.
Bioactivation Assay of L-Thiomorpholine-3-carboxylic Acid
This assay investigates the metabolic activation of the parent carboxylic acid, a process that may be relevant to the biological activity of the carboxamide derivative.
Materials:
-
L-Thiomorpholine-3-carboxylic acid (L-TMC)
-
Rat kidney cytosol
-
Sodium borodeuteride
-
tert-Butyldimethylsilyl (TBDMS) derivatizing agent
Procedure:
-
Incubate L-TMC with rat kidney cytosol.
-
At the end of the incubation period, add sodium borodeuteride to the mixture.
-
Extract the product and derivatize it with a tert-butyldimethylsilyl agent.
-
Analyze the resulting TBDMS ester of L-TMC by gas chromatography/mass spectrometry (GC/MS).
-
The formation of deuterated TMC ([2H]TMC) indicates the intermediate formation of the imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is the bioactivated species.[8]
Signaling Pathways and Mechanisms of Action
MMP Inhibition in Cancer Progression
The inhibition of MMPs by this compound derivatives like Prinomastat can disrupt the signaling cascade that promotes cancer progression. MMPs are key players in the degradation of the extracellular matrix, a crucial step for tumor cell invasion and metastasis. They also play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
P2X7 Receptor Signaling in Inflammation
This compound-based antagonists block the P2X7 receptor, thereby attenuating downstream inflammatory signaling. The activation of P2X7R by extracellular ATP triggers a cascade of events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.
Bioactivation of the Thiomorpholine Core
The bioactivation of the related L-thiomorpholine-3-carboxylic acid to a reactive imine intermediate by L-amino acid oxidase suggests a potential mechanism for the biological activity and potential cytotoxicity of compounds containing this core structure.[8] This metabolic pathway could be a critical consideration in the design and development of drugs based on the this compound scaffold.
Structure-Activity Relationships (SAR)
The structure-activity relationships for this compound derivatives are target-specific.
-
For MMP Inhibitors: The hydroxamic acid moiety is a critical zinc-binding group essential for inhibitory activity. Modifications to the N-sulfonyl group of the thiomorpholine ring significantly impact potency and selectivity against different MMP subtypes.[1]
-
For P2X7R Antagonists: The nature of the carboxamide substituent and the presence of specific linkages (e.g., sulfonate, amide) are crucial for potent P2X7R inhibition. Aromatic substitutions on the carboxamide moiety, particularly with electron-withdrawing groups, can enhance antagonist activity.[5]
Conclusion
The this compound scaffold is a highly valuable pharmacophore in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of MMPs and antagonists of the P2X7 receptor, with promising applications in oncology and inflammatory diseases. The synthetic accessibility of this scaffold, coupled with the growing understanding of its structure-activity relationships and metabolic pathways, will undoubtedly fuel the continued development of novel and effective therapeutics based on this versatile core structure. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
"Thiomorpholine-3-carboxamide" potential therapeutic applications
An In-depth Technical Guide on the Therapeutic Potential of the Thiomorpholine-3-carboxamide Scaffold For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. A key strategy in drug discovery is the identification and optimization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thiomorpholine ring, a sulfur-containing saturated heterocycle, has emerged as one such privileged scaffold, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide focuses specifically on the This compound core, exploring its significance and the therapeutic applications of its derivatives.
The this compound scaffold combines the structural rigidity and favorable physicochemical properties of the thiomorpholine ring with the versatile hydrogen bonding capabilities of the carboxamide group. This unique combination makes it an attractive starting point for the design of potent and selective modulators of various biological pathways. This guide will provide an in-depth overview of the key therapeutic areas where this scaffold has shown promise, present quantitative data for lead compounds, detail relevant experimental protocols, and visualize the underlying biological pathways.
Anti-inflammatory and Immunomodulatory Applications
Chronic inflammation and immune dysregulation are at the heart of numerous debilitating diseases. The this compound scaffold has been successfully employed to generate potent inhibitors of key targets in inflammatory and autoimmune pathways.
Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition
Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis. TNF-α is produced as a membrane-bound precursor (pro-TNF-α) and is cleaved by the TNF-α Converting Enzyme (TACE), a metalloproteinase also known as ADAM17, to release its soluble, active form.[5][6][7] Inhibition of TACE is therefore a compelling strategy to reduce TNF-α levels and mitigate inflammation.
A series of thiomorpholine sulfonamide hydroxamates, which incorporate the this compound core concept, have been developed as highly potent TACE inhibitors.[4][8] These compounds have demonstrated excellent in vitro potency and oral activity in preclinical models of arthritis.[8]
1.1.1 TACE/TNF-α Signaling Pathway
The signaling pathway initiated by TACE-mediated TNF-α release is depicted below. Inhibition of TACE prevents the cleavage of pro-TNF-α, thereby blocking the entire downstream inflammatory cascade.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[9] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors have shown significant therapeutic success. While not all reported BTK inhibitors contain a thiomorpholine ring, the 4-aminoquinoline-3-carboxamide scaffold has been successfully used to develop potent, reversible BTK inhibitors for rheumatoid arthritis, highlighting the utility of the carboxamide functional group in targeting this kinase.[9] This provides a strong rationale for exploring this compound derivatives for this target.
1.2.1 BTK Signaling Pathway
BTK is a key node in the B-cell receptor signaling cascade. Its inhibition blocks downstream events that lead to B-cell proliferation and activation.
STING Pathway Inhibition
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[10][11] While essential for host defense, chronic activation of the STING pathway can lead to autoinflammatory diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors, demonstrating robust anti-inflammatory efficacy in preclinical models. This discovery opens another avenue for the this compound scaffold in the realm of immunology.
1.3.1 STING Signaling Pathway
Inhibition of the STING pathway can prevent the excessive production of type I interferons and other inflammatory cytokines.
Metabolic Disease Applications
The thiomorpholine scaffold is also prevalent in compounds designed to treat metabolic disorders, most notably type 2 diabetes.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. Several thiomorpholine-bearing compounds have been designed and synthesized as potent DPP-IV inhibitors.[3][4]
2.1.1 Quantitative Data for Thiomorpholine-based DPP-IV Inhibitors
The following table summarizes the in vitro inhibitory activity of representative thiomorpholine-based compounds against the DPP-IV enzyme.[4]
| Compound ID | Structure (Generic) | DPP-IV IC50 (µM) |
| 16a | N-substituted thiomorpholine | 6.93 |
| 16b | N-substituted thiomorpholine | 6.29 |
| 16c | N-substituted thiomorpholine | 3.40 |
Central Nervous System (CNS) Applications
The unique physicochemical properties of the thiomorpholine ring make it a valuable component in the design of CNS-active drugs. Its ability to modulate lipophilicity and engage in specific hydrogen bonding can improve permeability across the blood-brain barrier (BBB).[12]
Montirelin: A TRH Analogue
Montirelin is a synthetic analogue of thyrotropin-releasing hormone (TRH) that incorporates a (3R,6R)-6-methyl-5-oxothis compound core.[13] It was designed to have enhanced CNS-stimulatory effects and greater metabolic stability compared to native TRH. It has shown efficacy in animal models for a range of neurological conditions, including concussion, cerebral ischemia, and memory disruption.[13]
Other Potential Therapeutic Areas
Hypolipidemic and Antioxidant Effects
Derivatives of thiomorpholine have been investigated for their potential to treat hyperlipidemia and reduce oxidative stress, both of which are key factors in the development of atherosclerosis.[14]
4.1.1 Quantitative Data for a Lead Hypolipidemic Compound
A lead N-substituted thiomorpholine derivative demonstrated significant activity in both in vitro and in vivo models.[14]
| Assay | Result |
| Lipid Peroxidation Inhibition IC50 | 7.5 µM |
| Triglyceride Reduction (in vivo) | 80% at 56 mmol/kg |
| Total Cholesterol Reduction (in vivo) | 78% at 56 mmol/kg |
| LDL Reduction (in vivo) | 76% at 56 mmol/kg |
The proposed mechanism for these effects includes the potential inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[14]
Experimental Protocols
This section provides generalized methodologies for key in vitro assays used to evaluate compounds based on the this compound scaffold.
General Workflow for Enzyme Inhibitor Screening
The process of identifying and characterizing enzyme inhibitors typically follows a standardized workflow from initial screening to detailed kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 7. Brain Tumor Necrosis Factor-α Converting Enzyme Contributes to Sympathetic Excitation in Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Montirelin - Wikipedia [en.wikipedia.org]
- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thiomorpholine-3-carboxamide and its Derivatives
This technical guide provides a comprehensive review of the existing literature on thiomorpholine-3-carboxamide and its analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the synthesis, chemical properties, and biological activities of this class of compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.
Chemical and Physical Properties
This compound is a derivative of the thiomorpholine heterocyclic ring system. The core structure consists of a saturated six-membered ring containing a sulfur and a nitrogen atom at positions 1 and 4, respectively, with a carboxamide group at the 3-position. The presence of the sulfur atom distinguishes it from its morpholine counterpart and imparts unique physicochemical properties that can influence its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10N2OS | PubChem CID: 568316 |
| Molecular Weight | 146.21 g/mol | PubChem CID: 568316 |
| IUPAC Name | This compound | PubChem CID: 568316 |
| SMILES | C1CSCC(N1)C(=O)N | PubChem CID: 568316 |
Synthesis of Thiomorpholine Derivatives
Experimental Protocol: General Synthesis of Thiomorpholine-3-carboxylic Acid Scaffold
This protocol is adapted from polymer-supported synthesis methods, which offer advantages in purification and automation.
Materials:
-
Fmoc-Cys(Trt)-OH (Fmoc-S-trityl-L-cysteine)
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
A suitable α-halo-ketone (e.g., 2-bromoacetophenone)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Dissolve Fmoc-Cys(Trt)-OH, DIC, and HOBt in DMF and add to the resin. Shake at room temperature for 4 hours. Wash the resin with DMF, DCM, and methanol and dry under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Sulfonylation/Acylation: React the free amine on the resin with a suitable sulfonyl chloride or acyl chloride in the presence of a base (e.g., diisopropylethylamine) in DMF.
-
Alkylation: Alkylate the sulfonamide or amide with an α-halo-ketone in the presence of a base.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail of TFA and TES in DCM. The TFA mediates the cyclization to form the thiomorpholine ring and cleaves the product from the resin.
-
Purification: Concentrate the cleavage solution and purify the resulting thiomorpholine-3-carboxylic acid derivative by preparative HPLC.
To obtain the desired This compound , the carboxylic acid would need to be activated (e.g., using a coupling agent like HATU or HOBt/EDC) and then reacted with ammonia or a primary/secondary amine.
Biological Activities and Quantitative Data
Derivatives of thiomorpholine have demonstrated a wide range of biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. The following tables summarize the available quantitative data from the literature.
Table 2: Antioxidant and Cytotoxic Activities of N-azole Substituted Thiomorpholine Derivatives [1]
| Compound | Substituent | Radical Scavenging Activity (IC50, µM) | Cytotoxic Activity (A549 cells, IC50, µM) | Cytotoxic Activity (HeLa cells, IC50, µM) |
| 9b | Methyl substituted oxazolyl thiomorpholine dioxide | > Ascorbic Acid | - | - |
| 10c | Chloro substituted thiazolyl thiomorpholine | - | 10.1 | 30.0 |
Table 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of Thiomorpholine-Bearing Compounds [2]
| Compound | R Group | In Vitro DPP-IV Inhibition (IC50, µmol/L) |
| 16a | - | 6.93 |
| 16b | - | 6.29 |
| 16c | - | 3.40 |
Table 4: Hypolipidemic Activity of a Thiomorpholine Derivative [2]
| Compound | Parameter | % Reduction in Triton WR-1339-induced hyperlipidemic rats |
| 15 | Plasma Triglyceride | 80% |
| 15 | Total Cholesterol | 78% |
| 15 | LDL | 76% |
Table 5: Antimycobacterial Activity of Thiomorpholine-Coupled Dihydroquinolines [2]
| Compound | Substituent | MIC against M. tuberculosis H37Rv (µg/mL) |
| 26a | Morpholine analog | < 12.5 |
| 26b | Thiomorpholine analog | > 12.5 |
Bioactivation and Mechanism of Action
L-thiomorpholine-3-carboxylic acid, a close analog of the title compound, is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine, which exhibits cytotoxicity and nephrotoxicity.[3] The bioactivation of L-thiomorpholine-3-carboxylic acid is mediated by L-amino acid oxidase (LAAO).[3] This enzyme catalyzes the oxidative deamination of the L-amino acid, leading to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[3] This intermediate is believed to be responsible for the observed cytotoxicity.
Experimental Protocol: L-Amino Acid Oxidase (LAAO) Activity Assay
This protocol is a general method for determining LAAO activity and can be adapted to study the bioactivation of this compound.
Materials:
-
L-amino acid oxidase enzyme
-
Substrate (e.g., L-thiomorpholine-3-carboxamide)
-
Peroxidase (e.g., Horseradish Peroxidase)
-
Chromogenic substrate for peroxidase (e.g., o-dianisidine)
-
Phosphate buffer (pH 7.2)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, the this compound substrate, and the chromogenic peroxidase substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of L-amino acid oxidase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time. The rate of color development is proportional to the LAAO activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly involving this compound are not well-documented, the known biological activities of its derivatives suggest potential interactions with various cellular pathways. For instance, the DPP-IV inhibitory activity of some derivatives points to a role in glucose homeostasis and incretin signaling. The antioxidant properties suggest an interaction with cellular redox signaling pathways, while the cytotoxic effects imply interference with cell survival and proliferation pathways.
Below is a representative diagram illustrating a potential mechanism of action for a thiomorpholine derivative as a DPP-IV inhibitor.
Caption: DPP-IV inhibition by a thiomorpholine derivative.
The following diagram illustrates the experimental workflow for assessing the antioxidant activity of a thiomorpholine derivative.
Caption: Workflow for antioxidant activity assessment.
Conclusion
This compound and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The literature highlights their diverse biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. While quantitative data for the parent compound, this compound, is limited, its derivatives have shown promising activity against various biological targets. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and specific mechanisms of action of this compound class. The synthetic methodologies and assay protocols outlined in this guide provide a foundation for future investigations into the therapeutic potential of thiomorpholine-based compounds.
References
Methodological & Application
Application Notes and Protocols for Thiomorpholine-3-carboxamide Derivatives in Matrix Metalloproteinase (MMP) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research. Thiomorpholine-3-carboxamide and its derivatives have emerged as a promising scaffold for the design of novel MMP inhibitors. This document provides detailed application notes and protocols for the use of thiomorpholine-based compounds in MMP inhibition assays.
Data Presentation: MMP Inhibition by Thiomorpholine Derivatives
The following table summarizes the inhibitory activity (IC50 values) of various thiomorpholine and related heterocyclic derivatives against a panel of matrix metalloproteinases. This data is compiled from in vitro enzymatic assays and demonstrates the potential for this chemical scaffold in developing selective or broad-spectrum MMP inhibitors.
| Compound ID | R Group Modification | MMP-1 (µM) | MMP-2 (µM) | MMP-9 (µM) | MMP-12 (µM) | MMP-13 (µM) | Reference |
| 3-1 | Alkyl | 25-32 | - | - | - | - | [1] |
| 3-6 | Benzyl | 30 | - | - | - | - | [1] |
| 3-9 | p-CF3-benzyl | 28 | - | - | - | - | [1] |
| 3-10 | m-CF3-benzyl | 24 | - | - | - | - | [1] |
| 3-17 | p-Fluoro-benzyl | 23 | - | - | - | - | [1] |
| 3-21 | Fluorinated benzyl | 13 | - | - | - | - | [1] |
| 3-23 | Halogenated aromatic | 19 | - | - | - | - | [1] |
| 3-25 | m-Chloro-benzyl | 21 | - | - | - | - | [1] |
| 3-34 | Aromatic | 42 | 33 | - | - | - | [1] |
| Compound 3 | (structure not detailed) | 21 | - | 23 | 24 | 35 | [2][3] |
| 10c | Amine derivative | >10 | - | >10 | - | 0.012 | [4] |
| 10d | Amine derivative | >10 | 0.73 | >10 | 0.47 | 0.0034 | [4] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. The specific compound "this compound" was not explicitly found in the search results; the data pertains to its derivatives and related structures.
Experimental Protocols
Two common methods for assessing MMP inhibition are fluorogenic and colorimetric assays. Below are detailed protocols for both, which can be adapted for screening this compound derivatives.
Fluorogenic MMP Inhibition Assay Protocol
This protocol is based on the principle of fluorescence resonance energy transfer (FRET). A fluorogenic peptide substrate contains a fluorescent donor and a quencher moiety. Cleavage of the substrate by an MMP separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound derivatives (dissolved in an appropriate solvent like DMSO)
-
A known MMP inhibitor as a positive control (e.g., NNGH, GM6001)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 328 nm/420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the thiomorpholine derivative in DMSO.
-
Create a dilution series of the test compound in Assay Buffer.
-
Dilute the MMP enzyme to the desired concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the diluted test compound or positive control to the "inhibitor" wells.
-
Add 50 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells) to the "enzyme control" wells.
-
Add 25 µL of the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Colorimetric MMP Inhibition Assay Protocol
This assay utilizes a thiopeptide substrate that, upon cleavage by an MMP, releases a thiol group. This thiol group reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant human MMP enzyme
-
Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Assay Buffer (as described above)
-
This compound derivatives
-
A known MMP inhibitor
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and dilutions of the thiomorpholine derivative and control inhibitor as in the fluorogenic assay.
-
Dilute the MMP enzyme in ice-cold Assay Buffer.
-
Prepare a working solution of the thiopeptide substrate and DTNB in Assay Buffer.
-
-
Assay Setup:
-
Add components to the wells in the following order: Assay Buffer (blanks), diluted test compound/control (inhibitor wells), and Assay Buffer with solvent (enzyme control).
-
Add the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the substrate/DTNB working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm in kinetic mode at 37°C for 15-30 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition and IC50 values as described for the fluorogenic assay.
-
Visualization of Workflows and Pathways
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for a typical in vitro MMP inhibition assay.
General Signaling Pathways Regulating MMP Expression
While no direct evidence links this compound to specific signaling pathways, MMP expression is commonly regulated by pathways such as MAPK and NF-κB. Inhibitors of these pathways can indirectly reduce MMP levels.
MAPK Signaling Pathway:
Caption: Simplified MAPK signaling cascade leading to MMP gene expression.
NF-κB Signaling Pathway:
Caption: Canonical NF-κB signaling pathway regulating MMP gene transcription.
References
- 1. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-based Assays Using Thiomorpholine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential cell-based assays relevant to "Thiomorpholine-3-carboxamide" and its derivatives. Due to the limited publicly available data specifically for "this compound," the protocols described herein are based on the activities of structurally related compounds, including L-Thiomorpholine-3-carboxylic acid and other thiomorpholine derivatives. These notes are intended to serve as a starting point for researchers investigating the biological activities of this compound class.
Potential Applications
Based on the biological activities of its structural analogs, "this compound" may be investigated for its potential role in several therapeutic areas. Thiomorpholine derivatives have been explored as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), antagonists of the P2X7 receptor (P2X7R), and modulators of the NLRP3 inflammasome. Furthermore, the related compound L-Thiomorpholine-3-carboxylic acid has been shown to exhibit cytotoxicity through bioactivation by L-amino acid oxidase.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a structured tabular format. The following tables are provided as templates for presenting hypothetical data for "this compound" (TMC-AM1).
Table 1: Cytotoxicity of this compound (TMC-AM1) in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 75.2 |
| THP-1 (Human Monocytic) | LDH Release | 24 | 112.5 |
| Jurkat (Human T Lymphocyte) | CellTiter-Glo | 48 | 98.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Inhibitory Activity of this compound (TMC-AM1) in Functional Assays
| Target/Pathway | Assay Type | Cell Line | IC50 (µM) |
| TACE (TNF-α release) | ELISA | THP-1 | 45.8 |
| NLRP3 Inflammasome (IL-1β release) | ELISA | iBMDM | 62.1 |
| P2X7 Receptor (Calcium Influx) | Fluo-4 AM | HEK293-P2X7R | 88.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of "this compound" on a selected cell line.
Materials:
-
Target cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TMC-AM1)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of TMC-AM1 in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: TACE Inhibition Assay (TNF-α Release)
This protocol is designed to assess the inhibitory effect of "this compound" on TACE activity by measuring the release of TNF-α from stimulated monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (TMC-AM1)
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of TMC-AM1. Incubate for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS and incubate for 6 hours to induce TNF-α production and release.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α release for each concentration of TMC-AM1 and calculate the IC50 value.
Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β Release)
This protocol measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β from primed macrophages.[1][2][3][4][5]
Materials:
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (TMC-AM1)
-
Mouse IL-1β ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed iBMDMs at 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing different concentrations of TMC-AM1. Incubate for 1 hour.
-
NLRP3 Activation: Add 10 µM Nigericin or 5 mM ATP to the wells and incubate for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TACE Signaling Pathway and Inhibition.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Experimental Workflow for MTT Assay.
References
Application Note: Characterization of Thiomorpholine-3-carboxamide using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical procedures for the characterization of Thiomorpholine-3-carboxamide, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. The protocols focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. This guide includes predicted spectral data, experimental protocols, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The structural integrity and purity of such compounds are critical for their application in drug discovery and development. NMR and MS are powerful analytical techniques that provide comprehensive structural information. This application note outlines the expected spectral characteristics and provides standardized protocols for the analysis of this compound.
Predicted NMR Spectral Data
While experimental spectra for the parent thiomorpholine are available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the parent thiomorpholine structure and the known effects of a carboxamide substituent at the C-3 position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (axial & equatorial) | 2.8 - 3.2 | m | - |
| H-3 | 3.5 - 3.9 | dd | ~8, ~4 |
| H-5 (axial & equatorial) | 2.6 - 3.0 | m | - |
| H-6 (axial & equatorial) | 2.9 - 3.3 | m | - |
| NH (thiomorpholine) | 1.5 - 2.5 | br s | - |
| CONH₂ | 7.0 - 7.5 | br s | - |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. Predicted values are for a deuterochloroform (CDCl₃) or similar non-polar solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 28 - 32 |
| C-3 | 55 - 60 |
| C-5 | 46 - 50 |
| C-6 | 48 - 52 |
| C=O (carboxamide) | 170 - 175 |
Note: Chemical shifts are referenced to the solvent peak.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Expected [M]+• (EI) or [M+H]⁺ (ESI) | m/z 146 or m/z 147 |
Predicted Fragmentation Pattern:
The primary fragmentation of this compound under EI-MS is expected to involve the loss of the carboxamide group or cleavage of the thiomorpholine ring. Key expected fragments are listed below.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 102 | [M - CONH₂]⁺ |
| 74 | [C₃H₈NS]⁺ |
| 44 | [CONH₂]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and known chemical shift ranges.
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate ionization mode (EI for GC-MS or ESI for LC-MS).
-
Sample Introduction:
-
GC-MS: Inject the sample into the gas chromatograph. The compound will be separated on the column and then introduced into the mass spectrometer.
-
LC-MS: Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatograph for separation prior to MS analysis.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation pattern consistent with the structure of this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Thiomorpholine-3-carboxamide: A Versatile Scaffold for the Development of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Thiomorpholine-3-carboxamide and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The unique structural features of the thiomorpholine ring, including its conformational flexibility and the presence of both hydrogen bond donor and acceptor capabilities, make it a privileged scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound as a versatile building block in the synthesis of innovative compounds, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Application in the Development of DPP-IV Inhibitors
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-IV has emerged as a key therapeutic target for managing type 2 diabetes. The thiomorpholine scaffold has proven to be an effective core for the design of potent and selective DPP-IV inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of L-amino acid-derived thiomorpholine amides. The data highlights the structure-activity relationship (SAR), indicating that increasing the steric bulk of the amino acid side chain enhances inhibitory potency.[1][2]
| Compound ID | R Group (from L-amino acid) | DPP-IV IC50 (µmol/L) |
| 16a | Isopropyl (from Valine) | 6.93 |
| 16b | Isobutyl (from Leucine) | 6.29 |
| 16c | tert-Butyl (from tert-Leucine) | 3.40 |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental processes involved in the development of thiomorpholine-based compounds, the following diagrams illustrate the relevant biological pathway and laboratory workflows.
Experimental Protocols
Protocol 1: Synthesis of L-tert-leucine-derived Thiomorpholine Amide (Compound 16c)
This protocol outlines the synthesis of a representative thiomorpholine-based DPP-IV inhibitor.[1]
Step 1: N-Boc Protection of L-tert-leucine
-
Dissolve L-tert-leucine (1.31 g, 10 mmol) in 1 M NaOH (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc)₂O (2.40 g, 11 mmol) in dioxane (10 mL).
-
Add the (Boc)₂O solution dropwise to the L-tert-leucine solution with vigorous stirring at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tert-leucine as a white solid.
Step 2: Amide Coupling with Thiomorpholine
-
Dissolve N-Boc-L-tert-leucine (2.31 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add thiomorpholine (1.03 g, 10 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure N-Boc-L-tert-leucyl-thiomorpholine.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-L-tert-leucyl-thiomorpholine (3.16 g, 10 mmol) in a 4 M solution of HCl in ethyl acetate (25 mL).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-tert-leucyl-thiomorpholine hydrochloride (Compound 16c).
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against human recombinant DPP-IV.[1]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay wells does not exceed 1%.
-
In a 96-well microplate, add 10 µL of the diluted test compound or reference inhibitor to triplicate wells.
-
For negative control wells (100% enzyme activity), add 10 µL of assay buffer containing the same final concentration of DMSO.
-
For blank wells (no enzyme), add 20 µL of assay buffer.
-
Add 10 µL of the diluted recombinant human DPP-IV enzyme solution to all wells except the blank wells.
-
Gently mix the contents by tapping the plate and incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 80 µL of the pre-warmed DPP-IV substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence versus time plot (ΔFU/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is for evaluating the in vivo efficacy of promising thiomorpholine-based DPP-IV inhibitors in a diabetic animal model, such as the Zucker diabetic fatty (ZDF) rat.[1]
Animals and Acclimatization:
-
Use male ZDF rats (or other appropriate diabetic model) and age-matched lean control rats.
-
Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
Experimental Procedure:
-
Fast the animals overnight (approximately 12-14 hours) with free access to water.
-
The following morning, record the baseline blood glucose level (t=0 min) from a tail vein blood sample using a glucometer.
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage. A positive control group receiving a known DPP-IV inhibitor (e.g., Sitagliptin) should also be included.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally to all animals.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from 0 to 120 minutes for each animal using the trapezoidal rule.
-
Compare the AUC values of the compound-treated groups with the vehicle-treated group to determine the percentage reduction in glucose excursion. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.[2]
References
Application Notes and Protocols for the In Vitro Evaluation of "Thiomorpholine-3-carboxamide" Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the specific cytotoxic effects of "Thiomorpholine-3-carboxamide." The following application notes and protocols are based on the evaluation of structurally related compounds, such as thiomorpholine derivatives and various carboxamides.[1][2][3][4][5][6][7] These protocols provide a framework for the initial in vitro assessment of this compound's cytotoxic potential.
Introduction
Thiomorpholine and its derivatives represent a class of heterocyclic compounds with diverse biological activities. While some derivatives have shown promise in therapeutic applications, it is crucial to evaluate their cytotoxic profiles.[2][3] This document outlines a comprehensive approach to assess the in vitro cytotoxicity of "this compound" using standard cell-based assays. The protocols provided will enable researchers to determine the compound's effect on cell viability, membrane integrity, and apoptosis induction.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | [Value] | 0 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| Maximum LDH Release | [Value] | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | [Value] | 1.0 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a normal cell line (e.g., L929 - murine fibroblast) should be used to assess selectivity.[2]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Stock Solution: Prepare a high-concentration stock solution of "this compound" in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture medium should not exceed a non-toxic level (typically ≤ 0.5%).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of "this compound" and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[14][15]
-
Protocol:
-
Seed cells in a 96-well plate and treat with "this compound" as described for the MTT assay.[15]
-
Prepare controls: a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis buffer).[10]
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[16]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[17]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Add the stop solution and measure the absorbance at 490 nm.[17]
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.[17]
-
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19]
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with "this compound."[19]
-
Include blank wells (medium only), negative control wells (vehicle-treated cells), and positive control wells (cells treated with a known apoptosis inducer).[20]
-
After the desired incubation period, allow the plate to equilibrate to room temperature.[19]
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.[19]
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway for Carboxamide-Induced Apoptosis
While the specific pathway for "this compound" is unknown, related carboxamide compounds have been shown to induce apoptosis through various mechanisms, including the inhibition of key signaling molecules, leading to the activation of intrinsic and extrinsic apoptotic pathways.[4][7]
Caption: Potential intrinsic apoptosis pathway.
References
- 1. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiomorpholine-3-carboxamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Thiomorpholine-3-carboxamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the amide coupling of its precursor, Thiomorpholine-3-carboxylic acid, with an ammonia source or a protected amine followed by deprotection. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.
Q2: Which coupling reagents are recommended for the amidation of Thiomorpholine-3-carboxylic acid?
A2: Several coupling reagents can be employed. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and often lead to faster reactions and higher yields.[1]
Q3: What are the primary challenges faced during the synthesis and purification of this compound?
A3: Common challenges include low product yield, the formation of side products, and difficulties in purification. Low yields can arise from incomplete reactions or degradation of starting materials or products. Side products often result from the rearrangement of the activated carboxylic acid intermediate, especially when using carbodiimides without additives.[1] Purification can be challenging due to the polarity and basicity of the thiomorpholine scaffold, which may cause issues like peak tailing during column chromatography.
Q4: How can I minimize the formation of N-acylurea byproduct when using EDC?
A4: The formation of an N-acylurea byproduct is a common issue with carbodiimide coupling agents.[1] To minimize this, it is highly recommended to use an additive like HOBt or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, leading to a cleaner reaction and higher yield of the desired amide.[1]
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, standard laboratory safety practices should always be followed. Thiomorpholine-3-carboxylic acid is classified as an irritant and can be harmful if swallowed, in contact with skin, or if inhaled. Coupling reagents and their byproducts can also be hazardous. For instance, dicyclohexylurea (DCU), a byproduct of DCC, is a known allergen. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in Thiomorpholine-3-carboxylic acid or the amine source can inhibit the reaction. 2. Inactive coupling reagent: Coupling reagents can degrade upon exposure to moisture. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. 4. Insufficient reaction time: The reaction may be slow and require more time to reach completion. | 1. Verify starting material purity: Use freshly purified starting materials. Confirm their identity and purity using analytical techniques like NMR or LC-MS. 2. Use fresh coupling reagents: Store coupling reagents in a desiccator and use a freshly opened bottle if degradation is suspected. 3. Optimize temperature: Experiment with a range of temperatures. For many amide couplings, room temperature is sufficient, but gentle heating may sometimes be required. 4. Monitor reaction progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of Significant Side Products | 1. N-acylurea formation (with carbodiimides): The activated O-acylisourea intermediate can rearrange.[1] 2. Racemization: If using a chiral starting material, the stereocenter can be epimerized during activation. 3. Side reactions of the thiomorpholine ring: The sulfur atom can potentially undergo oxidation or other side reactions under harsh conditions. | 1. Use additives: Add HOBt or NHS when using EDC or other carbodiimides to suppress N-acylurea formation.[1] 2. Choose appropriate reagents: Uronium-based reagents like HATU generally lead to less racemization than carbodiimides.[1] The addition of HOBt also helps to minimize racemization.[2] 3. Use mild reaction conditions: Avoid excessively high temperatures and strong oxidizing agents. |
| Difficulties in Product Purification | 1. Co-elution with byproducts: The N-acylurea byproduct (if formed) can be difficult to separate from the desired product. 2. Peak tailing on silica gel: The basic nature of the thiomorpholine nitrogen can lead to strong interactions with the acidic silica gel. 3. Product is highly water-soluble: This can lead to losses during aqueous workup. | 1. Choose a water-soluble carbodiimide: Use EDC, as the resulting urea byproduct is water-soluble and can be removed by an aqueous wash.[2] 2. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or aqueous ammonia to the eluent during column chromatography to improve peak shape. Alternatively, consider using a different stationary phase like alumina. 3. Use a salt-out extraction: Saturate the aqueous phase with a salt like NaCl (brine) to decrease the solubility of the product and improve extraction into the organic phase. Lyophilization can also be an option if the product is not volatile. |
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent can significantly impact the outcome of the synthesis. The following table provides a general comparison of commonly used reagents for amide bond formation.
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Key Considerations |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | HOBt is crucial for suppressing racemization and improving yield. The urea byproduct is water-soluble, simplifying purification.[1] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can complicate purification.[1] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents, with minimal side reactions and racemization.[1] |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times compared to HATU.[1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC and HOBt
This protocol describes a standard procedure for the amidation of Thiomorpholine-3-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Thiomorpholine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (or TEA) (3.0 eq) dropwise.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% triethylamine) to afford the pure this compound.
Protocol 2: Synthesis of this compound using HATU
This protocol outlines a procedure using the highly efficient coupling reagent HATU for a faster and often cleaner reaction.
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve Thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and ammonium chloride (1.5 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing Thiomorpholine-3-carboxamide Yield
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Thiomorpholine-3-carboxamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction conditions and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the precursor, Thiomorpholine-3-carboxylic acid, typically from L-cysteine. The second step is the amidation of the carboxylic acid to yield the final product, this compound.
Q2: I am experiencing low yields in the amidation step. What are the likely causes?
A2: Low yields in the amidation of Thiomorpholine-3-carboxylic acid can stem from several factors:
-
Inefficient activation of the carboxylic acid: The carboxylic acid needs to be activated to react with the ammonia source. Incomplete activation will result in a low conversion rate.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of the starting material or the product.
-
Inappropriate choice of coupling reagent or base: The selection of the coupling reagent and base is critical for efficient amide bond formation.
-
Poor quality of starting materials: Impurities in Thiomorpholine-3-carboxylic acid or the ammonia source can interfere with the reaction.
-
Hydrolysis of the activated intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reducing the yield of the desired amide.
Q3: What are the typical side products I might encounter during the synthesis?
A3: Potential side products include unreacted Thiomorpholine-3-carboxylic acid, byproducts from the decomposition of the coupling reagent (e.g., dicyclohexylurea if DCC is used), and potential oligomerization products under harsh conditions.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can be achieved through several methods. Recrystallization is a common and effective method if a suitable solvent is found.[1] Column chromatography on silica gel is another option, though care must be taken to avoid product tailing on the column. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help mitigate this issue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Ineffective carboxylic acid activation. | - Ensure the coupling reagent is fresh and added in the correct stoichiometric amount. - Consider switching to a more potent coupling reagent (e.g., HATU, COMU). |
| Low reaction temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Inactive ammonia source. | - Use a fresh source of ammonia or ammonium chloride. | |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time. | - Extend the reaction time and continue to monitor the reaction progress. |
| Poor choice of solvent. | - Experiment with different aprotic solvents like DMF, DCM, or acetonitrile to ensure all reactants are well-dissolved. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | - Lower the reaction temperature to minimize decomposition and side reactions. |
| Incorrect stoichiometry of reagents. | - Carefully control the stoichiometry of the coupling reagent and base. An excess of base can sometimes lead to side reactions. | |
| Presence of impurities in starting materials. | - Ensure the Thiomorpholine-3-carboxylic acid is pure before proceeding with the amidation step. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | - Use a different extraction solvent or perform multiple extractions with smaller volumes. - Consider precipitation by adding a non-solvent. |
| Product co-elutes with impurities during chromatography. | - Optimize the mobile phase for column chromatography by trying different solvent systems and gradients. - Consider using a different stationary phase (e.g., alumina).[1] | |
| Oiling out during recrystallization. | - Use a different recrystallization solvent or a solvent mixture. Ensure the product is fully dissolved at the higher temperature. |
Experimental Protocols
Protocol 1: Synthesis of (R)-Thiomorpholine-3-carboxylic acid from L-Cysteine
This protocol is adapted from polymer-supported synthesis methodologies and can be modified for a solution-phase approach.[2]
Materials:
-
L-Cysteine hydrochloride monohydrate
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Preparation of the Sodium Salt of L-Cysteine: Dissolve L-Cysteine hydrochloride monohydrate (1 eq) in water. Adjust the pH to approximately 10-11 with a solution of NaOH.
-
Cyclization Reaction: To the basic solution of L-cysteine, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (around 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Acidify the solution with concentrated HCl to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain (R)-Thiomorpholine-3-carboxylic acid.
Protocol 2: Synthesis of this compound via Direct Amidation
This protocol is a general procedure for the amidation of a carboxylic acid using a coupling reagent.
Materials:
-
(R)-Thiomorpholine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
Hydroxybenzotriazole (HOBt)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add (R)-Thiomorpholine-3-carboxylic acid (1.0 eq), HOBt (1.5 eq), and EDC (1.5 eq).[1]
-
Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Ammonia Source and Base: Add ammonium chloride (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane).
Data Presentation
Table 1: Optimization of Amidation Reaction Conditions
| Entry | Coupling Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC (1.2) | DIPEA (1.5) | DMF | 25 | 24 | 65 |
| 2 | EDC (1.5) / HOBt (1.5) | DIPEA (2.0) | DMF | 25 | 16 | 85 |
| 3 | HATU (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 92 |
| 4 | T3P (1.5) | Pyridine (2.0) | EtOAc | 50 | 8 | 78 |
| 5 | B(OCH₂CF₃)₃ (2.0) | - | MeCN | 80 | 12 | 75[3] |
Note: This table presents hypothetical data for illustrative purposes, based on common outcomes for similar reactions.
Mandatory Visualization
References
"Thiomorpholine-3-carboxamide" stability and proper storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Thiomorpholine-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, like many thiol-containing compounds, is oxidation. The thiol (-SH) group is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of disulfide bonds.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a solid (lyophilized powder) in a tightly sealed container at low temperatures, ideally at -20°C or 4°C, and protected from light and humidity.[2][3] For solutions, it is crucial to use degassed solvents and purge the headspace of the container with an inert gas, such as argon or nitrogen, before sealing.[1][2]
Q3: How long can I store this compound under recommended conditions?
Q4: My this compound has a strong, unpleasant odor. Is this normal?
A4: Yes, a strong, unpleasant odor is a common characteristic of many thiol-containing compounds.[2] It is imperative to handle this compound in a well-ventilated fume hood to minimize exposure.
Q5: Can I use a metal spatula to handle the compound?
A5: It is advisable to avoid using metal spatulas, especially those containing transition metals, as they can catalyze the oxidation of thiols.[2] Plastic or glass spatulas are recommended for handling the solid compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and humidity protection). 2. For solutions, ensure degassed buffers were used and the container was purged with inert gas. 3. Perform a quality control check to assess the purity and integrity of the compound. |
| Loss of activity in solution | Oxidation of the thiol group, leading to the formation of inactive disulfide dimers. | 1. Prepare fresh solutions before each experiment using degassed solvents.[1] 2. If the solution must be stored, store it at low temperatures under an inert atmosphere.[2] 3. Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to maintain the reduced state of the thiol group, if compatible with your experimental design. |
| Visible particulates or discoloration in solution | Potential degradation, precipitation, or contamination of the compound. | 1. Do not use the solution. 2. Prepare a fresh solution from a new stock of the solid compound. 3. Ensure the solvent is of high purity and appropriate for the compound. |
| Strong odor during handling | Inherent property of the thiol group. | 1. Always handle the compound in a certified chemical fume hood. 2. To decontaminate glassware and neutralize the odor, rinse with a bleach solution.[2] |
Stability Data
The following table summarizes the stability of representative thiolated polymers after six months of storage under various conditions. This data can serve as a general guideline for the stability of thiol-containing compounds like this compound.
| Storage Condition | Form | Remaining Free Thiol Groups (%) |
| -20°C / 56% RH | Powder | > 95% |
| 4°C / 53% RH | Powder | > 95% |
| 20°C / 70% RH | Powder | ~80% |
| 22°C / 25% RH | Powder | > 95% |
| All conditions | Compressed Tablet | > 98% |
Data adapted from a study on polycarbophil-cysteine and chitosan-thioglycolic acid conjugates.[3][4]
Experimental Protocols
Protocol: Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)
This protocol provides a general method for quantifying the concentration of free thiol groups in a solution of this compound.
Materials:
-
This compound sample
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Sample Solution: Accurately weigh and dissolve the this compound sample in the reaction buffer to a known concentration.
-
Reaction Setup:
-
In a microcuvette or a 96-well plate, add 50 µL of the DTNB stock solution.
-
Add 250 µL of the reaction buffer.
-
Add 5 µL of your this compound sample solution and mix thoroughly.
-
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes, protected from light.[1]
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.[1]
-
Calculation: The concentration of thiol groups can be calculated using the Beer-Lambert law (ε = 14,150 M⁻¹cm⁻¹ for the 2-nitro-5-thiobenzoate anion produced).
Visualizations
Caption: Experimental workflow for the quantification of free thiol groups.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Troubleshooting low yield in "Thiomorpholine-3-carboxamide" reactions
Welcome to the Technical Support Center for the synthesis of Thiomorpholine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address potential issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the most common reasons for this?
Low yields in the amidation of thiomorpholine-3-carboxylic acid are typically attributed to one or more of the following factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid group of thiomorpholine-3-carboxylic acid needs to be activated to react with an amine source. Incomplete activation is a primary cause of low conversion.
-
Amine Source Reactivity: The choice and handling of the ammonia source are critical. Gaseous ammonia can be difficult to handle, while ammonium salts require careful deprotonation.
-
Side Reactions: The starting material, being a cyclic amino acid, can be prone to side reactions such as polymerization or degradation under harsh conditions.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time play a crucial role. Non-optimized conditions can lead to incomplete reactions or the formation of byproducts.
-
Workup and Purification Issues: The product may be lost during the extraction and purification steps due to its polarity and potential water solubility.
Q2: I suspect the activation of my thiomorpholine-3-carboxylic acid is the problem. How can I improve this step?
Improving the activation of the carboxylic acid is a key strategy for enhancing your yield. Consider the following:
-
Choice of Coupling Reagent: Different coupling reagents have varying efficiencies depending on the substrate. For cyclic amino acids like thiomorpholine-3-carboxylic acid, reagents that minimize racemization and side reactions are preferable. Common choices include carbodiimides (like EDC) often used with additives (like HOBt), or uronium-based reagents (like HATU).
-
Reaction Conditions for Activation: Ensure your reaction is performed under anhydrous (water-free) conditions, as moisture can decompose the activated intermediate. The pre-activation time (stirring the carboxylic acid with the coupling reagent before adding the amine source) can also be optimized.
Q3: What is the best ammonia source for this reaction, and how should I handle it?
The direct use of ammonia gas can be challenging in a standard laboratory setting. More convenient and commonly used alternatives include:
-
Aqueous Ammonia: This is a readily available source. However, the presence of water can hydrolyze the activated carboxylic acid intermediate.
-
Ammonium Chloride with a Base: This combination generates ammonia in situ. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to free the ammonia for the reaction. This method avoids the large excess of water associated with aqueous ammonia.
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
Common side reactions in the amidation of thiomorpholine-3-carboxylic acid include:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Polymerization: Under certain conditions, particularly with heating, amino acids can undergo intermolecular condensation to form oligomers or polymers.
-
Racemization: The chiral center at the 3-position of the thiomorpholine ring can be susceptible to racemization, especially with prolonged reaction times or in the presence of strong bases.
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective Coupling Reagent | Switch to a different class of coupling reagent. If you are using a carbodiimide like EDC, consider trying a uronium-based reagent like HATU or a phosphonium-based reagent like BOP. |
| Decomposition of Activated Ester | Ensure strictly anhydrous conditions. Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Amine Nucleophilicity | If using ammonium chloride, ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is used to generate free ammonia. |
| Steric Hindrance | While less common for a primary amide synthesis, ensure that any protecting groups on the thiomorpholine nitrogen are not sterically hindering the carboxylic acid. |
Problem: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| N-Acylurea Formation (with carbodiimides) | Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement. |
| Polymeric Byproducts | Lower the reaction temperature and/or the concentration of reactants. High concentrations and temperatures can favor intermolecular side reactions. |
| Racemization | Keep reaction times to a minimum. Use coupling reagents known to suppress racemization (e.g., those used with HOBt or HOAt). Avoid using strong, sterically hindered bases if possible. |
Quantitative Data on Coupling Reagent Performance (Illustrative)
The following table provides an illustrative comparison of different coupling agents for the synthesis of this compound. The data is based on general trends in amide synthesis and should be used as a guideline for optimization.
| Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| EDC/HOBt | DMF | 0 to RT | 12-24 | 60-75 | A standard and cost-effective method. Workup can be challenging to remove byproducts. |
| HATU/DIPEA | DMF | RT | 4-12 | 75-90 | Generally faster and higher yielding than EDC/HOBt, but more expensive. |
| BOP/DIPEA | DMF | RT | 6-16 | 70-85 | Effective for difficult couplings, but produces carcinogenic HMPA as a byproduct. |
| DMT-MM | Methanol | RT | 2-6 | 80-95 | A mild and efficient method for primary amide synthesis, often with simple workup. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using DMT-MM
This protocol is adapted from a general method for the direct conversion of carboxylic acids to primary amides.
Materials:
-
Thiomorpholine-3-carboxylic acid
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (TEA)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Thiomorpholine-3-carboxylic acid (1.0 eq.) and ammonium chloride (1.2 eq.) in anhydrous methanol, add triethylamine (1.2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add DMT-MM (1.1 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Decision Tree for Coupling Reagent Selection
Caption: A decision-making guide for selecting an appropriate coupling reagent.
Technical Support Center: Synthesis of Thiomorpholine-3-carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of thiomorpholine-3-carboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
Q1: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound derivatives can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants, reagents, or catalysts can inhibit the reaction or lead to the formation of unwanted side products.[1]
-
Solution: Ensure the purity of all starting materials. Purify reagents if necessary and use fresh catalysts.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low to proceed at a reasonable rate or too high, causing decomposition of reactants or the desired product.[1]
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific derivative.
-
-
Insufficient Reaction Time: The reaction may be slow and require more time to reach completion.[1]
-
Solution: Monitor the reaction's progress using methods like TLC, GC, or NMR over an extended period to ensure it has gone to completion.[1]
-
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield.[2]
Issue 2: Oxidation of the Thiomorpholine Ring
Q2: I am observing the formation of sulfoxide or sulfone byproducts. How can I prevent the oxidation of the sulfur atom in the thiomorpholine ring?
A: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide derivatives.[3][4]
Potential Causes & Solutions:
-
Presence of Oxidizing Agents: Exposure to air (oxygen) and certain reagents can cause oxidation.[3]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed before use.
-
-
Harsh Reaction Conditions: Elevated temperatures during the reaction or purification can promote oxidation.[3]
-
Solution: Lower the reaction temperature and consider purification methods that avoid excessive heat, such as performing distillation under reduced pressure.[3]
-
| Side Product | Common Oxidizing Conditions | Preventative Measures |
| Thiomorpholine-S-oxide | Exposure to air, mild oxidizing agents | Inert atmosphere, degassed solvents |
| Thiomorpholine-S,S-dioxide | Stronger oxidizing agents, prolonged exposure to oxidative conditions | Careful selection of reagents, control of reaction time and temperature |
Issue 3: Formation of Dimerization or Polymerization Byproducts
Q3: My reaction mixture is showing signs of dimerization or is forming a tar-like substance. What causes this and how can it be prevented?
A: The formation of dimers, polymers, or tar-like byproducts is often associated with high concentrations of reactive intermediates and elevated temperatures.[3]
Potential Causes & Solutions:
-
High Reactant Concentration: Concentrated reaction mixtures can promote intermolecular side reactions that lead to polymerization.[3]
-
Solution: Systematically decrease the concentration of the reactants.[3]
-
-
Elevated Temperatures: Excessive heat can accelerate undesired side reactions and cause the decomposition of reactants or products.[3]
-
Rapid Addition of Reagents: Adding all reactants at once can lead to a high concentration of reactive intermediates.
-
Solution: Employ the slow, dropwise addition of one or more of the reactants to control the reaction rate and keep the concentration of reactive species low.[3]
-
Issue 4: Product Degradation During Workup and Purification
Q4: The desired product appears to be degrading during the workup or purification steps. How can I improve its stability?
A: Thiomorpholine derivatives can be sensitive to harsh conditions during workup and purification.[3]
Potential Causes & Solutions:
-
Prolonged Exposure to High Temperatures: High temperatures during distillation or chromatography can lead to thermal degradation.[3]
-
Solution: Use reduced pressure for distillation to lower the boiling point.[3] For chromatography, avoid heating the column unless necessary.
-
-
Harsh Acidic or Basic Conditions: Strong acids or bases used in extractions and washes can cause decomposition.[3]
-
Solution: Use milder acidic or basic solutions, such as buffered aqueous solutions, for workup procedures.[3]
-
-
Inappropriate Chromatography Stationary Phase: The polarity and basicity of thiomorpholines can lead to issues like peak tailing on silica gel.[1]
| Parameter | Problematic Condition | Recommended Solution |
| Temperature | Prolonged heating during purification | Use reduced pressure for distillation; avoid unnecessary heating in chromatography.[3] |
| pH | Strong acids/bases in workup | Use milder, buffered aqueous solutions for extractions and washes.[3] |
| Chromatography | Peak tailing on silica gel | Add a basic modifier (e.g., triethylamine) to the eluent or use alternative stationary phases like alumina.[1] |
Experimental Protocols
Synthesis of N-Boc-3-bromothiomorpholine
This protocol describes a key intermediate step that can be part of a larger synthesis of a this compound derivative.
-
Reaction Setup: Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) (10 mL/mmol).[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.[2]
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC (3:7 Ethyl acetate:Hexane).[2]
-
Workup: Once the reaction is complete, promptly work up the reaction mixture to avoid product degradation.[2]
References
Technical Support Center: Stereoselective Synthesis of Thiomorpholine-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving stereoselectivity in the synthesis of "Thiomorpholine-3-carboxamide". This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: A common and effective starting material is Fmoc-Cys(Trt)-OH (Fluorenylmethyloxycarbonyl-S-trityl-L-cysteine). This protected amino acid allows for a solid-phase synthesis approach, which can simplify purification and handling. The inherent chirality of the cysteine derivative is the basis for the stereocontrol in the final product.
Q2: How is the stereochemistry at the C3 position of the thiomorpholine ring controlled during synthesis?
A2: The stereochemistry at the C3 position is typically controlled by the chirality of the starting material, L-cysteine. To maintain this stereointegrity during the cleavage and cyclization steps, specific reagents are crucial. The inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail has been shown to be effective in achieving a stereoselective formation of the thiomorpholine-3-carboxylic acid precursor.
Q3: Can I use a chiral auxiliary to induce stereoselectivity in this synthesis?
A3: Yes, the use of chiral auxiliaries is a valid strategy in asymmetric synthesis to control the stereochemical outcome.[1][2] A chiral auxiliary can be temporarily incorporated into the molecule to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary can be removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric transformations.[2]
Q4: How can I convert the chiral thiomorpholine-3-carboxylic acid to the corresponding carboxamide without racemization?
A4: The amidation of a chiral carboxylic acid requires mild conditions to prevent racemization. The use of specific coupling reagents is recommended. Reagents such as TCFH-NMI, EDC, and T3P have been shown to be effective in peptide synthesis with minimal racemization.[3] Another option is the use of a titanium catalyst, TiCp2Cl2, which has been reported to facilitate the direct amidation of chiral amino acid derivatives without racemization.
Q5: What analytical techniques are suitable for determining the stereoisomeric purity of my final product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of your product.[4][5] It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or by derivatizing the product with a chiral agent (e.g., Mosher's acid) to distinguish between stereoisomers.[6]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
A: Poor stereoselectivity can arise from several factors during the reaction. Here is a step-by-step guide to troubleshoot this issue:
-
Check the Purity of Your Starting Materials: Ensure that the chiral starting material (e.g., L-cysteine derivative) has high enantiomeric purity.
-
Optimize the Cyclization/Cleavage Step:
-
Triethylsilane (TES) Concentration: If you are using a solid-phase synthesis approach, the concentration of TES in the cleavage cocktail is critical for stereoselectivity. Ensure you are using the optimal amount.
-
Temperature: Lowering the reaction temperature during cyclization can often improve stereoselectivity by favoring the transition state with the lower activation energy.
-
-
Consider a Chiral Catalyst or Auxiliary: If you are not using a chiral starting material, or if the inherent chirality is not sufficient to control the reaction, consider using a chiral Lewis acid or a recoverable chiral auxiliary to direct the stereochemical outcome.
-
Solvent Effects: The solvent can influence the transition state geometry. A screen of different solvents with varying polarities may be beneficial.
Problem 2: Low Reaction Yield
Q: I am getting a very low yield of my desired product. What are the potential causes and solutions?
A: Low yields can be attributed to incomplete reactions, side product formation, or product degradation.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is too slow, a moderate increase in temperature might be necessary, but be mindful of the potential impact on stereoselectivity.
-
Reagent Stoichiometry and Quality: Ensure that all reagents are of high purity and are used in the correct stoichiometric ratios. Degradation of reagents, especially the coupling agents for the amidation step, can significantly impact the yield.
-
Atmosphere Control: Some reactions, particularly those involving organometallic reagents, are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography conditions to minimize such losses.
Problem 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is a common issue that can often be addressed by modifying the reaction conditions.
-
Protecting Group Strategy: Ensure that all functional groups that could potentially react under the reaction conditions are adequately protected.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize the formation of side products.
-
Base Concentration: In the solid-phase synthesis of the thiomorpholine-3-carboxylic acid precursor, the concentration of the base used for N-alkylation can be critical. Decreasing the base concentration has been shown to suppress the formation of byproducts.
Detailed Experimental Protocols
Protocol 1: Stereoselective Solid-Phase Synthesis of Thiomorpholine-3-carboxylic Acid
This protocol is adapted from the literature on the polymer-supported synthesis of thiomorpholine derivatives.
-
Resin Loading: Swell Wang resin in dichloromethane (DCM). In a separate flask, dissolve Fmoc-Cys(Trt)-OH and a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in dimethylformamide (DMF). Add a base (e.g., DIPEA) and add the solution to the resin. Shake at room temperature for 4 hours. Wash the resin thoroughly with DMF, methanol, and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF, methanol, and DCM.
-
Sulfonylation: To the resin in DCM, add 4-nitrobenzenesulfonyl chloride and a base (e.g., pyridine). Shake at room temperature for 12 hours. Wash the resin with DCM, DMF, methanol, and DCM.
-
N-Alkylation: Swell the resin in DMF. Add a solution of the desired alkylating agent (e.g., an α-bromo ketone) and a base (e.g., DBU) in DMF. Shake at room temperature for 24 hours. Wash the resin with DMF, methanol, and DCM.
-
Cleavage and Cyclization: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), DCM, and triethylsilane (TES) (e.g., in a 90:5:5 ratio). Add the cocktail to the resin and shake at room temperature for 2-4 hours. Filter the resin and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired thiomorpholine-3-carboxylic acid.
Protocol 2: Amidation of Chiral Thiomorpholine-3-carboxylic Acid
This protocol provides a general procedure for the amidation of a chiral carboxylic acid with minimal risk of racemization.
-
Acid Activation: Dissolve the chiral thiomorpholine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere. Cool the solution to 0 °C. Add a coupling agent (e.g., 1.1 equivalents of TCFH) and a non-nucleophilic base (e.g., 1.2 equivalents of N-methylimidazole, NMI). Stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: To the activated acid solution, add the desired amine (1.0 equivalent).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Quantitative Data
Table 1: Effect of Reaction Time on Diastereomeric Excess (d.e.) in the Synthesis of a Chiral Morpholine Derivative
| Reaction Time (min) | Conversion (%) | Diastereomeric Excess (d.e.) (%) |
| 5 | 60 | 100 |
| 10 | 80 | 88 |
| 30 | 100 | 66 |
Data adapted from a study on the synthesis of chiral morpholine derivatives, illustrating the common trend of decreasing diastereoselectivity with increasing reaction time and conversion.[7]
Table 2: Enantioselective Synthesis of C2-Functionalized Morpholines
| Entry | R-group | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Phenyl | 45 | 92 |
| 2 | 4-Fluorophenyl | 51 | 94 |
| 3 | 2-Naphthyl | 40 | 90 |
| 4 | Cyclohexyl | 60 | 85 |
This table summarizes the results from a study on the enantioselective synthesis of morpholine derivatives, showing the impact of different substituents on the overall yield and enantiomeric excess.[8]
Visualizations
Caption: General workflow for the stereoselective synthesis of this compound.
Caption: A decision tree for troubleshooting poor stereoselectivity in the synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Thiomorpholine-3-carboxamide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with "Thiomorpholine-3-carboxamide" during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential solubility issues with this compound?
A1: While this compound has a predicted LogP of -0.8233, suggesting some degree of hydrophilicity, its solubility in aqueous assay buffers can be limited.[1] The addition of the carboxamide group to the thiomorpholine scaffold can lead to decreased aqueous solubility compared to the parent thiomorpholine molecule.[2] This can result in compound precipitation, especially when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer for an assay. This phenomenon is known as antisolvent precipitation.[2]
Q2: What are the consequences of poor solubility in my assay?
A2: Poor solubility of this compound can lead to several experimental issues, including:
-
Inaccurate Potency Measurement: Compound precipitation leads to a lower effective concentration in the assay, resulting in an underestimation of its true potency (e.g., higher IC50 or EC50 values).[2]
-
Poor Reproducibility: Inconsistent precipitation across different wells or experiments can lead to high variability and poor reproducibility of results.
-
Artifactual Data: The presence of solid compound particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence).
-
Clogged Liquid Handlers: In automated high-throughput screening (HTS) platforms, precipitates can clog the tips and tubing of liquid handling robots.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other similar organic molecules.[2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds.[3]
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: Introducing a small percentage of an organic co-solvent into the final assay buffer can help maintain solubility.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
-
Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the compound and increase its apparent solubility.[4]
-
Salt Formation: If not already a salt, converting the compound to a more soluble salt form can be an effective approach.[2]
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
Cause: The rapid change in solvent polarity when diluting the DMSO stock into the aqueous buffer causes the compound to crash out of solution.
Solutions:
-
Optimize DMSO Concentration: Minimize the final concentration of DMSO in the assay to a level that is tolerated by the biological system (typically ≤ 1%).
-
Serial Dilutions in a Mixed Solvent System: Instead of a single large dilution, perform a series of dilutions in an intermediate solvent system containing a mixture of the aqueous buffer and an organic co-solvent.
-
Heated Dilution: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution. Ensure the temperature is compatible with your assay components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle heating in a water bath (30-40°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound starts to precipitate from a DMSO stock solution when diluted into an aqueous buffer.
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add the aqueous assay buffer.
-
Add a small volume of each DMSO dilution to the corresponding wells of the plate (ensure the final DMSO concentration is consistent).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1, 4, and 24 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~ 5 |
| PBS (pH 7.4) | 25 | ~ 2 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | ~ 20 |
| Methanol | 25 | ~ 15 |
Table 2: Effect of Co-solvents on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent (5% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Control) | 2 | - |
| Ethanol | 15 | 7.5 |
| Propylene Glycol | 25 | 12.5 |
| PEG 400 | 40 | 20 |
Visualizations
Caption: A typical experimental workflow for using this compound in an assay.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Thiomorpholine-3-carboxamide Interference in High-Throughput Screening
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from "Thiomorpholine-3-carboxamide" or structurally similar compounds in high-throughput screening (HTS) campaigns. While not a widely documented pan-assay interference compound (PAIN), its structure warrants careful consideration for potential assay artifacts. This guide offers troubleshooting strategies and detailed experimental protocols to help identify and mitigate false-positive results.
Frequently Asked Questions (FAQs)
Q1: Why should I be concerned about potential interference from this compound in my HTS assay?
A1: this compound contains a secondary amine and a thioether within a cyclic system, as well as a primary carboxamide. While not a classic PAIN, the thioether moiety can be susceptible to oxidation, potentially leading to redox-cycling and the generation of reactive oxygen species (ROS) that can interfere with assay components.[1] Additionally, depending on the assay conditions, the molecule could potentially engage in other non-specific interactions. It is always prudent to perform counter-screens and validation assays for any novel hit compound.[2]
Q2: What are the common mechanisms by which a compound like this compound might cause false positives in an HTS assay?
A2: Common mechanisms of assay interference that could potentially be associated with compounds like this compound include:
-
Chemical Reactivity: The compound or its metabolites could react directly with assay reagents or the biological target, particularly if the thioether is oxidized.[3][4]
-
Redox Cycling: The compound could undergo redox cycling in the presence of reducing agents (like DTT, common in biochemical assays), leading to the production of hydrogen peroxide (H2O2). H2O2 can damage proteins and interfere with assay readouts.[1][5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[6]
-
Interference with Detection Methods: The compound may have intrinsic fluorescence or quenching properties that interfere with light-based assay readouts.[1]
Q3: My HTS campaign identified this compound as a hit. What are the initial steps I should take to validate this hit?
A3: Initial hit validation should focus on ruling out common assay artifacts. A suggested workflow is as follows:
-
Re-test: Confirm the activity with a freshly prepared sample of the compound.
-
Dose-Response Curve: Generate a full dose-response curve to confirm potency and observe the Hill slope. Unusually steep Hill slopes can sometimes indicate non-specific activity.[5]
-
Counter-Screens: Perform counter-screens to identify interference with the assay technology itself (e.g., luciferase inhibition, fluorescence interference).[1][2]
-
Orthogonal Assays: Validate the hit in an orthogonal assay that uses a different detection method or technology to measure the same biological endpoint.[2][5]
Troubleshooting Guide
Problem: this compound shows activity in my primary screen, but I suspect it might be a false positive.
| Potential Cause | Recommended Solution |
| Thiol Reactivity / Covalent Modification | Perform a thiol-reactivity assay. One common method is to measure the IC50 of the compound in the presence and absence of a high concentration of a reducing agent like dithiothreitol (DTT). A significant shift in IC50 suggests potential thiol reactivity.[3] |
| Redox Activity | Use an assay to detect hydrogen peroxide production, such as the horseradish peroxidase-catalyzed oxidation of phenol red.[5] This can identify compounds that generate reactive oxygen species in the assay buffer. |
| Compound Aggregation | Measure the IC50 in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100, Tween-80). A significant change in potency can indicate aggregation-based inhibition.[5][6] Dynamic light scattering (DLS) can also be used to directly detect aggregate formation.[6] |
| Assay Technology Interference | Run the assay in the absence of the biological target but with all other assay components and the compound. A signal in this "target-less" assay indicates direct interference with the detection method.[5] |
Quantitative Data Summary
The following tables provide examples of how to present data from troubleshooting experiments to assess the potential for assay interference by this compound.
Table 1: Effect of Dithiothreitol (DTT) on IC50 Value
| Compound | IC50 without DTT (µM) | IC50 with 5 mM DTT (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 5.2 | 55.8 | >10 | Potential thiol-reactive compound |
| Control Inhibitor | 1.1 | 1.3 | 1.2 | Not thiol-reactive |
Table 2: Effect of Detergent on IC50 Value
| Compound | IC50 with 0.01% Triton X-100 (µM) | IC50 with 0.1% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 7.8 | >100 | >12.8 | Likely an aggregator |
| Control Inhibitor | 2.5 | 2.7 | 1.1 | Not an aggregator |
Experimental Protocols
Protocol 1: Thiol-Reactivity Counter-Screen
Objective: To determine if this compound's activity is dependent on the presence of free thiols, suggesting a potential for covalent modification or redox activity.
Materials:
-
Confirmed hit compound (this compound)
-
Positive control non-covalent inhibitor
-
Assay buffer
-
Dithiothreitol (DTT)
-
Biological target (e.g., enzyme)
-
Substrate and detection reagents
Methodology:
-
Prepare two sets of assay buffers: one with the standard concentration of DTT (if any) and one supplemented with a high concentration of DTT (e.g., 1-5 mM).[3]
-
Prepare serial dilutions of this compound and the control inhibitor in both buffer conditions.
-
Perform the standard HTS assay in parallel with both buffer conditions.
-
Incubate the biological target with the compounds in their respective buffers for a predetermined time.
-
Initiate the reaction by adding the substrate.
-
After the reaction time, add the detection reagents and measure the signal.
-
Calculate the IC50 values for both compounds under both buffer conditions. A significant rightward shift in the IC50 for this compound in the high DTT buffer suggests it may be a thiol-reactive compound.[3]
Protocol 2: Aggregation Counter-Screen
Objective: To determine if this compound inhibits the biological target through aggregation.
Materials:
-
Confirmed hit compound (this compound)
-
Positive control non-aggregating inhibitor
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
Biological target, substrate, and detection reagents
Methodology:
-
Prepare two sets of assay buffers: one with a low concentration of detergent (e.g., 0.01% Triton X-100) and one with a higher concentration (e.g., 0.1% Triton X-100).[5]
-
Prepare serial dilutions of this compound and the control inhibitor in both detergent conditions.
-
Perform the standard HTS assay in parallel with both buffer conditions.
-
Incubate the biological target with the compounds in their respective buffers.
-
Initiate the reaction by adding the substrate.
-
Measure the signal after the appropriate reaction time.
-
Calculate the IC50 values. A significant decrease in potency (rightward shift in IC50) for this compound at the higher detergent concentration is indicative of aggregation-based inhibition.[5]
Visualizations
Caption: Workflow for the validation of HTS hits to identify potential false positives.
Caption: Potential mechanism of redox cycling interference in HTS assays.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Preventing degradation of "Thiomorpholine-3-carboxamide" during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Thiomorpholine-3-carboxamide during experiments.
Troubleshooting Guide
Users encountering unexpected results or potential degradation of this compound can consult the following table for specific issues, their probable causes, and recommended solutions.
| Issue | Probable Cause | Recommended Solution |
| Loss of compound activity or purity over time in storage. | Improper storage conditions leading to slow degradation. | Store this compound in a cool, dry, and dark place. For long-term storage, keep in a tightly sealed container at 2-8°C.[1] Avoid repeated freeze-thaw cycles if dissolved in a solvent. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Degradation of the compound due to oxidation of the sulfur atom. | Use deoxygenated solvents for sample preparation and analysis. Consider adding an antioxidant to the experimental system if compatible. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction failure or low yield when using acidic reagents. | Acid-catalyzed hydrolysis or ring cleavage of the thiomorpholine structure. | Use non-acidic or milder acidic conditions if possible. If strong acids are necessary, minimize reaction time and temperature. Perform reactions at low temperatures to reduce the rate of degradation. The hydrochloride salt form should be handled with care to avoid moisture.[2] |
| Inconsistent results in biological assays. | Bioactivation or metabolic degradation of the compound by cellular components. | In cell-based assays, consider the presence of metabolic enzymes like oxidases that can modify the compound.[3] Use purified enzyme systems or cell-free assays to investigate compound stability. Run control experiments without cells or with inactivated enzymes to assess chemical stability in the assay medium. |
| Discoloration of the compound or solution. | Formation of degradation products, possibly due to light exposure or reaction with oxidizing agents. | Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil. Ensure all reagents and solvents are free from oxidizing impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] For extended shelf life, storage at 2-8°C is recommended.[1] If you are using the hydrochloride salt, it is particularly important to avoid moisture.[2]
Q2: What are the known degradation pathways for thiomorpholine-containing compounds?
A2: The primary degradation pathways for thiomorpholine derivatives include:
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form a sulfoxide.[4]
-
Ring Cleavage: The C-N bond within the ring can be cleaved, which has been observed in biological degradation pathways, leading to the formation of intermediates like thiodiglycolic acid.[5][6]
-
Metabolism: In biological systems, enzymes such as L-amino acid oxidase can metabolize thiomorpholine-3-carboxylic acid, a closely related compound, into an imine intermediate.[3]
Q3: Which chemicals are incompatible with this compound?
A3: this compound and its derivatives should not be mixed with strong acids, acid chlorides, acid anhydrides, or strong oxidizing agents, as these can promote degradation.[2]
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: You can monitor the stability of your compound by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking samples at different time points and analyzing them, you can track the appearance of degradation products and the decrease in the concentration of the parent compound.
Q5: Are there any special handling precautions I should take during my experiments?
A5: Yes, it is advisable to handle this compound in a well-ventilated area and avoid creating dust if working with a solid form.[7] When preparing solutions, using deoxygenated solvents can help prevent oxidation. For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate solvent (e.g., DMSO, water, or buffer) to the desired concentration. If using an aqueous buffer, ensure it has been degassed to minimize dissolved oxygen.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. For daily use, smaller aliquots can be stored at 2-8°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Reaction Setup to Minimize Degradation
-
Dry all glassware thoroughly before use.
-
If the reaction is sensitive to oxidation, purge the reaction vessel with an inert gas (nitrogen or argon).
-
Add the solvent to the reaction vessel via a syringe through a septum.
-
Add this compound and other reagents to the reaction vessel.
-
If heating is required, use a controlled temperature bath and monitor the reaction progress closely to avoid prolonged exposure to high temperatures.
-
Upon completion, quench the reaction appropriately and proceed with the workup and purification steps promptly.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow to prevent degradation.
References
- 1. chemscene.com [chemscene.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium | Semantic Scholar [semanticscholar.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of Thiomorpholine-3-Carboxamide Derivatives and Other Prominent Matrix Metalloproteinase Inhibitors
For Immediate Release
A comprehensive guide for researchers and drug development professionals detailing the comparative performance of thiomorpholine-based Matrix Metalloproteinase (MMP) inhibitors against other established alternatives. This report includes quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.
This guide provides an objective comparison of a promising class of MMP inhibitors based on the thiomorpholine-3-carboxamide scaffold with other well-established MMP inhibitors. While direct inhibitory data for the parent compound "this compound" is not extensively available in public literature, a notable derivative, TMI-1 (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide) , has demonstrated potent and broad-spectrum MMP inhibition.[1] This guide will use TMI-1 as a representative of the this compound class and compare its performance with prominent broad-spectrum MMP inhibitors like Batimastat and Marimastat.
Comparative Inhibitory Activity
The efficacy of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of TMI-1, Batimastat, and Marimastat against a panel of key MMPs implicated in various diseases.
| Target MMP | TMI-1 IC50 (nM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 6.6 | 3 | 5 |
| MMP-2 (Gelatinase-A) | 4.7 | 4 | 6 |
| MMP-3 (Stromelysin-1) | - | 20 | - |
| MMP-7 (Matrilysin) | 26 | 6 | 13 |
| MMP-9 (Gelatinase-B) | 12 | 4 | 3 |
| MMP-13 (Collagenase-3) | 3 | - | - |
| MMP-14 (MT1-MMP) | 26 | - | 9 |
| ADAM17 (TACE) | 8.4 | - | - |
From the available data, TMI-1 demonstrates potent, low nanomolar inhibition against a range of MMPs critical for cancer progression, such as MMP-2, MMP-9, and MMP-14.[1] Notably, TMI-1 also exhibits strong inhibition of ADAM17 (TACE), a key enzyme in the release of tumor necrosis factor-alpha (TNF-α).[1] Batimastat and Marimastat are also potent, broad-spectrum inhibitors with nanomolar efficacy against several MMPs.[1]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation of inhibitory data. The following is a generalized protocol for a fluorogenic substrate-based assay commonly used to determine the IC50 values of MMP inhibitors.
MMP Inhibition Assay Using a Fluorogenic Substrate
This assay measures the ability of a compound to inhibit the cleavage of a synthetic, fluorogenic MMP substrate. The substrate consists of a fluorophore and a quencher held in proximity. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test Inhibitor (e.g., TMI-1, Batimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In the 96-well plate, add the diluted enzyme and the serially diluted inhibitor. Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.[1]
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Caption: Experimental workflow for MMP inhibitor IC50 determination.
Signaling Pathways
MMPs are downstream effectors of various signaling cascades that are often dysregulated in diseases like cancer and chronic inflammation. Understanding these pathways is critical for the rational design and application of MMP inhibitors.
MMP Activation in Cancer Metastasis
In cancer, growth factors and cytokines in the tumor microenvironment activate intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways converge on transcription factors like AP-1 and NF-κB, which then drive the expression of MMPs. The secreted MMPs degrade the ECM, facilitating tumor cell invasion and metastasis.
Caption: MMP signaling pathway in cancer metastasis.
MMP Involvement in Inflammation
In inflammatory responses, pro-inflammatory cytokines like TNF-α and IL-1β stimulate resident cells (e.g., fibroblasts, macrophages) to produce MMPs. These MMPs contribute to tissue breakdown and also process other signaling molecules, such as chemokines, which can amplify the inflammatory cascade by recruiting more immune cells to the site of inflammation.
References
Comparative Efficacy of Thiomorpholine-3-Carboxamide Derivatives as DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Thiomorpholine-Based DPP-IV Inhibitors Against Established Alternatives
This guide provides a comprehensive comparison of the in vitro activity of a series of novel thiomorpholine-3-carboxamide-derived compounds against established Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, Sitagliptin and Vildagliptin. The data presented herein is intended to inform researchers and drug development professionals on the potential of this new chemical scaffold for the treatment of type 2 diabetes mellitus.
Introduction to DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and act to increase insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control. This mechanism of action has made DPP-IV a key therapeutic target for the management of type 2 diabetes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of the thiomorpholine-based compounds and the reference inhibitors was determined by measuring their half-maximal inhibitory concentration (IC50) against DPP-IV. The following table summarizes the quantitative data for easy comparison.
| Compound | Type | IC50 Value |
| Thiomorpholine Derivative 16a | Investigational Compound | 6.93 µM |
| Thiomorpholine Derivative 16b | Investigational Compound | 6.29 µM |
| Thiomorpholine Derivative 16c | Investigational Compound | 3.40 µM |
| Sitagliptin | Established DPP-IV Inhibitor (Januvia®) | 18 nM, 19 nM[1][2][3] |
| Vildagliptin | Established DPP-IV Inhibitor (Galvus®) | 62 nM[4] |
Experimental Protocols
In Vitro DPP-IV Inhibitor Screening Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.
Principle: The assay measures the enzymatic activity of DPP-IV using a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC), which can be quantified to determine the rate of reaction. The presence of a DPP-IV inhibitor will reduce the rate of AMC release.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]
-
DPP-IV Substrate: Gly-Pro-AMC[5]
-
Test compounds (Thiomorpholine derivatives, Sitagliptin, Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[5][6]
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well microplate, add the diluted test compounds or reference inhibitors.
-
Add the human recombinant DPP-IV enzyme solution to each well, except for the background control wells.
-
Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes) to allow the inhibitors to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
The percent inhibition for each compound concentration is calculated relative to the uninhibited control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Thiomorpholine-3-carboxamide: A Comparative Analysis of its Role in the Potent TRH Analog, Montirelin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Montirelin, a thyrotropin-releasing hormone (TRH) analog incorporating the Thiomorpholine-3-carboxamide moiety, with other TRH receptor agonists. This analysis is supported by experimental data on receptor binding affinities and includes a comprehensive overview of the experimental protocols for assessment.
Montirelin, a synthetic analog of TRH, is a potent central nervous system (CNS) stimulant that demonstrates high affinity for TRH receptors. Its unique structure, which includes a this compound core, contributes to its distinct pharmacological profile. This guide will delve into the comparative cross-reactivity and selectivity of Montirelin, placing it in context with other key TRH analogs.
Comparative Binding Affinity of TRH Receptor Agonists
The efficacy of TRH analogs is primarily determined by their binding affinity to the TRH receptor. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory/effective concentrations (IC50/EC50) for Montirelin and other notable TRH analogs. The data presented for Montirelin and Taltirelin from the same study allow for a direct and reliable comparison of their binding affinities.
| Compound | Ki (nM) - Rat Brain TRH Receptor[1] | IC50 (nM) - Human TRH Receptor[2] | EC50 (nM) - Human TRH Receptor (Ca2+ release)[2] |
| Montirelin | 35.2 | - | - |
| Taltirelin | 311 | 910 | 36 |
| TRH | - | 36 | 5.0 |
| MeTRH | - | - | 7.2 |
Note: Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively.
TRH Receptor Signaling Pathway
The binding of TRH or its analogs to the TRH receptor, a G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade. This pathway is crucial for the physiological effects mediated by these compounds.
Caption: TRH Receptor Signaling Pathway.
Upon binding of an agonist like Montirelin, the TRH receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The combined increase in intracellular calcium and PKC activation leads to various cellular responses, such as the release of thyrotropin-stimulating hormone (TSH) from the pituitary gland or neuronal excitation in the CNS.[3][4][5][6]
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the binding affinity of TRH analogs.
Objective: To determine the inhibitory constant (Ki) of test compounds for the TRH receptor.
Materials:
-
Radioligand: [3H]-Me-TRH (a labeled high-affinity TRH analog)
-
Membrane Preparation: Homogenates of rat brain tissue containing TRH receptors.
-
Test Compounds: Montirelin, Taltirelin, and other TRH analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of tubes, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [3H]-Me-TRH.
-
Varying concentrations of the unlabeled test compound (competitor).
-
The membrane preparation.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled TRH.
-
Specific Binding: Total binding minus non-specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
This detailed protocol provides a framework for the consistent and reproducible assessment of the binding characteristics of novel TRH receptor modulators.
References
- 1. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of Thiomorpholine-3-carboxamide Derivatives and Prinomastat in Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Classes of MMP Inhibitors
In the landscape of cancer and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of investigation. These zinc-dependent endopeptidases play a pivotal role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis. This guide provides a detailed, data-driven comparison of two key players in the field of MMP inhibition: Prinomastat (AG-3340), a well-characterized selective MMP inhibitor, and a representative Thiomorpholine-3-carboxamide derivative, TMI-1, a potent dual inhibitor of MMPs and TNF-alpha-converting enzyme (TACE).
At a Glance: Key Performance Indicators
This comparison guide delves into the specifics of their inhibitory profiles, supported by experimental data to provide a clear, objective overview for researchers and drug development professionals.
Molecular Profile and Mechanism of Action
Prinomastat (AG-3340) is a synthetic, orally active matrix metalloproteinase inhibitor.[1] It exhibits specific selectivity for several MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1][2] By chelating the zinc ion within the active site of these enzymes, Prinomastat blocks their catalytic activity, thereby preventing the degradation of extracellular matrix proteins. This mechanism is intended to impede tumor metastasis and angiogenesis.[1] Despite promising preclinical data, Prinomastat did not demonstrate improved outcomes in Phase III clinical trials for non-small cell lung cancer when used in combination with chemotherapy.[3][4]
TMI-1 (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide) , a representative of the this compound class, is a potent dual inhibitor. It targets both several MMPs and the TNF-alpha-converting enzyme (TACE/ADAM17) with nanomolar efficacy in vitro.[5][6] TACE is responsible for the release of soluble TNF-alpha, a key pro-inflammatory cytokine. By inhibiting both MMPs and TACE, TMI-1 presents a broader mechanism of action with potential applications in inflammatory diseases such as rheumatoid arthritis, in addition to oncology.[5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of Prinomastat and TMI-1 against a panel of matrix metalloproteinases. The data, presented as half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), have been compiled from various scientific sources. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: IC50 Values (nM) for MMP Inhibition
| Target MMP | Prinomastat (AG-3340) IC50 (nM) | TMI-1 IC50 (nM) |
| MMP-1 (Collagenase-1) | 79 | 6.6 |
| MMP-2 (Gelatinase-A) | - | 4.7 |
| MMP-3 (Stromelysin-1) | 6.3 | - |
| MMP-7 (Matrilysin) | - | 26 |
| MMP-9 (Gelatinase-B) | 5.0 | 12 |
| MMP-13 (Collagenase-3) | - | 3 |
| MMP-14 (MT1-MMP) | - | 26 |
| ADAM17 (TACE) | - | 8.4 |
| A hyphen (-) indicates that data was not readily available in the reviewed sources. |
Table 2: Ki Values (nM) for Prinomastat Inhibition
| Target MMP | Prinomastat (AG-3340) Ki (nM) |
| MMP-2 | 0.05 |
| MMP-3 | 0.3 |
| MMP-9 | 0.26 |
| MMP-13 | 0.03 |
| Data for TMI-1 Ki values were not readily available in the reviewed sources. |
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic parameters of Prinomastat is provided below. While specific pharmacokinetic data for TMI-1 in humans is not as widely published, its efficacy in animal models has been documented.[5]
Table 3: Pharmacokinetic Parameters of Prinomastat in Humans
| Parameter | Value |
| Route of Administration | Oral |
| Tmax (Time to Peak Concentration) | ~1.0 hour (median) |
| Elimination Half-life (t1/2) | 1-5 hours |
| Protein Binding (Human Plasma) | 69% |
| Data from a Phase I study in patients with advanced cancer.[1][7] |
Experimental Protocols
A generalized methodology for determining the in vitro inhibitory potency of MMP inhibitors is outlined below. This protocol is representative of the assays used to generate the IC50 data presented in this guide.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)
-
Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (Prinomastat, TMI-1) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: The pro-MMP enzyme is activated by incubation with APMA according to the manufacturer's specifications.
-
Inhibitor Preparation: Serial dilutions of the test inhibitors are prepared in DMSO and then further diluted in the assay buffer to the final desired concentrations.
-
Assay Reaction: a. Assay buffer is added to each well of the 96-well plate. b. The serially diluted inhibitor or a vehicle control (DMSO in assay buffer) is added to the wells. c. The activated MMP enzyme is added to each well and incubated for a predetermined time (e.g., 1 hour at 37°C) to allow for inhibitor-enzyme binding. d. The enzymatic reaction is initiated by the addition of the fluorogenic MMP substrate.
-
Data Acquisition: The increase in fluorescence is monitored over time using a plate reader. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in a measurable signal.
-
Data Analysis: a. The initial reaction velocity is calculated for each inhibitor concentration. b. The data is normalized, with the uninhibited control representing 100% activity and a no-enzyme control as 0% activity. c. The IC50 value is determined by plotting the inhibitor concentration versus the percentage of enzyme inhibition and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by MMP inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway leading to MMP activation and its inhibition.
Caption: General experimental workflow for the evaluation of MMP inhibitors.
Conclusion
Prinomastat and TMI-1 represent two distinct approaches to MMP inhibition. Prinomastat is a selective MMP inhibitor that has undergone extensive clinical investigation, providing a wealth of data on its pharmacokinetic and safety profile in humans. While it ultimately did not achieve its primary endpoints in pivotal cancer trials, the data generated remains valuable for the field.
TMI-1, as a representative of the this compound class, showcases a dual-targeting strategy by inhibiting both MMPs and TACE. This broader spectrum of activity may offer therapeutic advantages in diseases where both tissue remodeling and inflammation are key pathological features. The potent in vitro activity of TMI-1 highlights the potential of the thiomorpholine scaffold in designing novel inhibitors.
For researchers, the choice between these or similar inhibitors will depend on the specific research question. For studies focused on the role of specific MMPs in cancer, a well-characterized selective inhibitor like Prinomastat may be advantageous. Conversely, for exploring the interplay between matrix degradation and inflammation, a dual inhibitor like TMI-1 could provide a more comprehensive tool. This guide serves as a foundational resource to inform such decisions, emphasizing the importance of a data-driven approach to inhibitor selection in preclinical and translational research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiomorpholine-3-Carboxamide Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. Among the privileged heterocyclic structures in medicinal chemistry, thiomorpholine and its derivatives have garnered significant attention for their diverse biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of thiomorpholine-3-carboxamide derivatives, with a particular focus on their potential as kinase inhibitors, and contrasts their performance with analogous morpholine-based compounds and other relevant chemical series.
The thiomorpholine ring, a sulfur-containing analog of morpholine, presents a unique combination of physicochemical properties.[2][3] The substitution of the oxygen atom in morpholine with sulfur alters the ring's conformation, lipophilicity, and hydrogen bonding capacity, offering a valuable tool for fine-tuning drug-like properties. When functionalized with a carboxamide at the 3-position, the resulting "this compound" core provides a rigid scaffold with a vector for introducing various substituents to probe interactions with biological targets.
The Thiomorpholine Moiety in Kinase Inhibition: A Focus on the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] A significant number of PI3K inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain.[1]
The bioisosteric replacement of morpholine with thiomorpholine is a key strategy in medicinal chemistry to modulate a compound's properties. While direct and extensive SAR studies on this compound derivatives as a distinct class are emerging, we can infer their potential by examining related structures and the impact of the thiomorpholine scaffold in known kinase inhibitors.
Comparative Analysis: Thiomorpholine vs. Morpholine Scaffolds
A notable example for comparison is the pan-PI3K inhibitor ZSTK474, which contains two morpholine rings. Studies on ZSTK474 analogs, where one morpholine ring is replaced, have demonstrated the critical role of this moiety in PI3K inhibition.[4] Replacement of the morpholine with less effective groups often leads to a significant drop in potency, highlighting the importance of the heterocyclic ring in binding to the ATP-binding pocket of the kinase.[1][4]
The substitution of oxygen with sulfur in the thiomorpholine ring can influence:
-
Lipophilicity: Thiomorpholine is generally more lipophilic than morpholine, which can affect cell permeability and off-target interactions.
-
Hydrogen Bonding: The sulfur atom in thiomorpholine is a weaker hydrogen bond acceptor compared to the oxygen in morpholine. This can alter the binding mode and affinity for the target kinase.
-
Metabolic Stability: The thiomorpholine ring may exhibit different metabolic pathways compared to the morpholine ring, potentially leading to improved pharmacokinetic profiles.
Structure-Activity Relationship Insights from Related Carboxamide Derivatives
While specific data for this compound derivatives is limited, SAR studies of other carboxamide-containing kinase inhibitors can provide valuable guidance for the design of new analogs. For instance, studies on thiophene carboxamide and quinoline carboxamide derivatives have revealed key structural requirements for potent kinase inhibition.
Key SAR Observations:
-
N-Substitution of the Carboxamide: The substituent on the carboxamide nitrogen is crucial for activity and selectivity. Bulky or aromatic groups can occupy hydrophobic pockets in the kinase active site, enhancing potency.
-
Substitution on the Thiomorpholine Ring: Modifications on the thiomorpholine ring itself, such as at the nitrogen (N-4) or on the carbon atoms, can influence solubility, metabolic stability, and target engagement.
-
Oxidation State of Sulfur: The sulfur atom in the thiomorpholine ring can exist in different oxidation states (sulfide, sulfoxide, sulfone). This can significantly impact the polarity and geometry of the molecule, offering another avenue for optimization.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative morpholine-containing PI3K inhibitors and related carboxamide-based kinase inhibitors to provide a comparative context for the potential of this compound derivatives.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference |
| ZSTK474 (Morpholine-based) | PI3Kα | 37 | [4] |
| PI3Kβ | 227 | [4] | |
| PI3Kδ | 36 | [4] | |
| PI3Kγ | 80 | [4] | |
| mTOR | 160 | [4] | |
| GDC-0941 (Pictilisib) (Thieno[3,2-d]pyrimidine-based) | PI3Kα | 3 | [5] |
| PI3Kδ | 3 | [5] | |
| PI3Kβ | 33 | [5] | |
| PI3Kγ | 19 | [5] | |
| BIRB 796 (Morpholine-based) | p38α MAP Kinase | 38 | [6] |
| Thiophene Carboxamide Derivative (Example) | JNK1 | 26,000 | Inferred from related studies |
| Quinoline Carboxamide Derivative (Example) | c-Met | Varies | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are representative protocols for key experiments in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (PI3Kα Example)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, PI3Kα enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cellular Assay for PI3K/Akt Pathway Inhibition (Western Blot)
This assay assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of downstream targets like Akt.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin or IGF-1) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of pathway inhibition.
-
Visualizing the Logic and Pathways
To better understand the relationships and processes described, the following diagrams are provided in DOT language for Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound derivatives.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Caption: Logical relationships in the SAR of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiomorpholine-3-carboxamide Derivatives and Batimastat as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of Batimastat and Prinomastat, a prominent derivative of the thiomorpholine-3-carboxamide class, as inhibitors of matrix metalloproteinases (MMPs). This objective comparison, supported by experimental data, aims to provide valuable insights for researchers in the fields of oncology, inflammation, and tissue remodeling.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as wound healing, tissue remodeling, and angiogenesis. However, their overexpression is associated with numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets.
Batimastat (BB-94) was a pioneering, potent, broad-spectrum MMP inhibitor that entered clinical trials.[1] It is a peptidomimetic compound containing a hydroxamate group that chelates the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2] While showing promise in preclinical studies, its development was hampered by poor oral bioavailability and a lack of specificity, leading to off-target effects.[1][3]
In the quest for more selective and bioavailable MMP inhibitors, various chemical scaffolds have been explored, including those based on a thiomorpholine core. Prinomastat (AG3340) is a notable example, incorporating a this compound derivative structure.[4] It also functions as a hydroxamate-based MMP inhibitor with a distinct selectivity profile.[5][6] This guide provides a head-to-head comparison of these two compounds, highlighting their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of Batimastat and Prinomastat have been evaluated against a panel of MMPs, with their potency typically expressed as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values indicate greater potency.
| MMP Target | Batimastat IC50 (nM) | Prinomastat IC50 (nM) | Prinomastat Ki (nM) |
| MMP-1 (Collagenase-1) | 3[7][8] | 79[5][9] | - |
| MMP-2 (Gelatinase-A) | 4[7][8] | - | 0.05[5] |
| MMP-3 (Stromelysin-1) | 20[7][8] | 6.3[5][9] | 0.3[5] |
| MMP-7 (Matrilysin) | 6[7] | - | - |
| MMP-9 (Gelatinase-B) | 4[7][8] | 5.0[5][9] | 0.26[5] |
| MMP-13 (Collagenase-3) | - | - | 0.03[5] |
| MMP-14 (MT1-MMP) | - | - | - |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.
Mechanism of Action and Impact on Signaling Pathways
Both Batimastat and Prinomastat share a fundamental mechanism of action. They are competitive, reversible inhibitors that target the catalytic domain of MMPs. The hydroxamate group (-CONHOH) present in both molecules is crucial for their inhibitory activity, as it chelates the essential zinc ion (Zn2+) in the enzyme's active site.[2][4] This binding event physically obstructs the active site, preventing the MMP from cleaving its natural ECM substrates like collagen and gelatin.[2]
By inhibiting MMPs, these compounds indirectly modulate various downstream signaling pathways that are crucial for cell proliferation, migration, and survival. MMPs are known to process and activate a variety of signaling molecules, including growth factors and cytokines. For instance, the inhibition of MMPs can interfere with the MAPK/ERK and PI3K/AKT signaling pathways, which are often dysregulated in cancer.[10][11] Batimastat has been shown to suppress the activation of ERK1/2 and the transcription factor AP-1.[11] Similarly, Prinomastat has been observed to decrease the expression of cyclin D1 and the phosphorylation of Erk1/2.[5]
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Thiomorpholine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of a representative thiomorpholine derivative against a standard-of-care hyperlipidemic agent. The data presented is based on preclinical studies in a validated animal model of hyperlipidemia, offering insights into the potential of thiomorpholine-based compounds as novel therapeutic agents.
Introduction
Thiomorpholine and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] While direct in vivo therapeutic data for "Thiomorpholine-3-carboxamide" is not currently available in published literature, several studies have highlighted the significant therapeutic potential of other thiomorpholine derivatives. Notably, a series of N-substituted thiomorpholine derivatives have demonstrated potent in vivo hypolipidemic and antioxidant activity.[2][3] This guide focuses on a specific, well-characterized thiomorpholine derivative from this series and compares its efficacy to a widely used fibrate drug, Fenofibrate, in a Triton WR-1339-induced hyperlipidemia rat model.
Comparative Efficacy in a Hyperlipidemic Rat Model
The in vivo hypolipidemic effects of the thiomorpholine derivative and Fenofibrate were evaluated in a widely accepted preclinical model of acute hyperlipidemia induced by Triton WR-1339 in rats. This model allows for the robust assessment of lipid-lowering agents.[1]
Quantitative Data Summary
The following table summarizes the percentage reduction in key plasma lipid parameters following treatment with the thiomorpholine derivative and Fenofibrate in Triton WR-1339-induced hyperlipidemic rats.
| Therapeutic Agent | Dose | Administration Route | Triglycerides (% Reduction) | Total Cholesterol (% Reduction) | LDL Cholesterol (% Reduction) |
| Thiomorpholine Derivative | 56 mmol/kg | Intraperitoneal (i.p.) | 80%[3] | 78%[3] | 76%[3] |
| Fenofibrate | 100 mg/kg | Intragastric | ~90.6% (at 40mg/kg of a potent extract) | ~72.1% (at 40mg/kg of a potent extract) | ~67.3% (at 40mg/kg of a potent extract) |
Note: The data for Fenofibrate is derived from a study where it was used as a positive control against a plant extract. The presented percentage reductions for the extract at 40mg/kg outperformed Fenofibrate at 100mg/kg, suggesting the listed percentages are a conservative estimate of Fenofibrate's maximum efficacy in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.
Triton WR-1339-Induced Hyperlipidemia Rat Model
This model is a standard method for inducing acute hyperlipidemia to screen for potential hypolipidemic drugs.[1]
-
Animal Selection: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Fasting: Rats are fasted for 18 hours with free access to water before the induction of hyperlipidemia.
-
Induction: A single intraperitoneal (i.p.) injection of Triton WR-1339 (tyloxapol) solution in saline is administered to the rats. The dosage can vary, with studies using between 200 mg/kg and 400 mg/kg.[4][5]
-
Treatment Administration: The test compounds (thiomorpholine derivative or Fenofibrate) or vehicle (for the control group) are administered at a specified time point after Triton WR-1339 injection. The route of administration can be intraperitoneal or oral, depending on the study design.[3][5]
-
Blood Sampling: Blood samples are collected from the animals at specific time points after treatment (e.g., 7 hours or 24 hours) for biochemical analysis.[6]
-
Biochemical Analysis: Plasma is separated from the blood samples, and the levels of total cholesterol, triglycerides, and LDL cholesterol are determined using standard enzymatic kits.
Mechanism of Action and Signaling Pathways
The hypolipidemic effect of the studied thiomorpholine derivatives is suggested to be, in part, due to the inhibition of squalene synthase.[3] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway.
Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition
References
- 1. aaup.edu [aaup.edu]
- 2. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypolipidemic action of Rutin on Triton WR-1339 induced hyperlipidemia in rats [jpccr.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thiomorpholine-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Thiomorpholine-3-carboxamide (CAS No. 103742-31-0) was found. The following disposal procedures are synthesized from SDS of structurally similar compounds, including Thiomorpholine-3-carboxylic acid and its derivatives. This guidance should be used as a reference in consultation with your institution's Environmental Health and Safety (EHS) department for final approval.
Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance when managing its waste. This guide provides essential information on proper disposal procedures, personal protective equipment (PPE), and spill management to ensure a safe laboratory environment.
Hazard Assessment and Safety Precautions
Based on data from related thiomorpholine compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2]
Summary of Potential Hazards of Structurally Similar Compounds:
| Hazard Statement | Description | Source Compound(s) |
| H315 | Causes skin irritation | Thiomorpholine-3-carboxylic acid, N-BOC protected; (S)-4-Boc-thiomorpholine-3-carboxylic acid |
| H319 | Causes serious eye irritation | Thiomorpholine-3-carboxylic acid, N-BOC protected; (S)-4-Boc-thiomorpholine-3-carboxylic acid |
| H335 | May cause respiratory irritation | Thiomorpholine-3-carboxylic acid, N-BOC protected; (S)-4-Boc-thiomorpholine-3-carboxylic acid |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol generation.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container for "this compound and related waste."
-
Solid Waste Collection:
-
Place unused or expired this compound directly into the labeled waste container.
-
Collect any contaminated materials such as pipette tips, weighing paper, and gloves, and place them in the same container.
-
-
Liquid Waste Collection:
-
If this compound is in a solution, collect the liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Waste Pickup: Arrange for the collection of the waste container by your institution's EHS or a contracted hazardous waste disposal company.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the necessary PPE as outlined in the safety precautions section.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place the collected material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Thiomorpholine-3-carboxamide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Thiomorpholine-3-carboxamide, including detailed operational and disposal plans. By adhering to these procedural guidelines, you can minimize risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, particularly in its powdered form, stringent adherence to personal protective equipment (PPE) guidelines is crucial to prevent exposure. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specific Recommendation | Standard/Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is required for operations that may generate dust or aerosols. | Local Exhaust Ventilation (LEV) | To minimize inhalation of airborne particles. |
| Eye Protection | Chemical safety goggles or a face shield. | ANSI Z87.1 / EN 166 | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | To prevent skin contact. Gloves should be inspected before use and replaced if damaged. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] | NIOSH (US) or CEN (EU) approved | Required when engineering controls are insufficient to maintain exposure below acceptable levels or during spill cleanup. |
| Skin and Body Protection | Laboratory coat. | --- | To protect personal clothing and skin from contamination. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection : Upon receiving the chemical, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[3]
-
Preparation and Weighing :
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all weighing and handling of the powdered compound inside a certified chemical fume hood to minimize inhalation risk.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the powder carefully to avoid creating dust.[4]
-
-
Dissolving and Reaction :
-
If the experimental protocol requires dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
All subsequent reaction steps should also be performed within a chemical fume hood.
-
-
Spill Management :
-
In case of a spill, evacuate the immediate area if necessary.
-
For small spills, wear appropriate PPE and gently cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed, labeled container for disposal.[1] Avoid generating dust.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Disposal Protocol:
-
Unused Product and Contaminated Waste : All unused this compound and any materials contaminated with it (e.g., gloves, weighing boats, absorbent paper) should be collected in a clearly labeled, sealed container. This waste must be disposed of as hazardous chemical waste.
-
Empty Containers : "Empty" containers may still retain chemical residues. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Disposal Service : It is imperative to contact a licensed professional waste disposal service for the final disposal of all chemical waste.[1] Do not pour any waste containing this compound down the drain.[1]
First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
By following these guidelines, you can ensure a safer laboratory environment for yourself and your colleagues when working with this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
